molecular formula C5H7IO B2439167 3-(2-Iodoethoxy)prop-1-yne CAS No. 164118-56-3

3-(2-Iodoethoxy)prop-1-yne

Katalognummer: B2439167
CAS-Nummer: 164118-56-3
Molekulargewicht: 210.01 g/mol
InChI-Schlüssel: SNIHFSORRRKZHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(2-Iodoethoxy)prop-1-yne is a useful research compound. Its molecular formula is C5H7IO and its molecular weight is 210.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(2-iodoethoxy)prop-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IO/c1-2-4-7-5-3-6/h1H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIHFSORRRKZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164118-56-3
Record name 3-(2-iodoethoxy)prop-1-yne
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Foundational & Exploratory

In-Depth Technical Guide: 3-(2-Iodoethoxy)prop-1-yne (CAS Number 164118-56-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Iodoethoxy)prop-1-yne is a bifunctional chemical reagent of significant interest in the fields of chemical biology, drug discovery, and materials science. Its structure incorporates two key reactive moieties: a terminal alkyne and a primary alkyl iodide. This dual functionality allows for sequential or orthogonal chemical modifications, making it a versatile tool for the synthesis of complex molecular architectures and bioconjugates.

The terminal alkyne group serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This reaction enables the efficient and specific formation of a stable triazole linkage with azide-functionalized molecules. The iodoethoxy group, on the other hand, provides a reactive site for nucleophilic substitution reactions, with the iodide ion being an excellent leaving group. This allows for the covalent attachment of the molecule to a variety of nucleophiles, such as thiols (e.g., cysteine residues in proteins) or amines.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 164118-56-3
Molecular Formula C₅H₇IO
Molecular Weight 210.01 g/mol
Appearance Colorless to light yellow liquid
Storage Conditions 4°C, protect from light. For long-term storage in solvent, -80°C (6 months) or -20°C (1 month) is recommended.[1]

Synthesis and Characterization

Synthetic Protocol

A common and effective method for the synthesis of this compound is the iodination of its corresponding alcohol precursor, 2-(prop-2-yn-1-yloxy)ethan-1-ol, via an Appel-type reaction. This reaction typically employs triphenylphosphine (B44618) (PPh₃) and iodine (I₂) to convert the primary alcohol into the corresponding iodide.

Experimental Protocol: Synthesis of this compound

  • Reagents and Materials:

  • Procedure:

    • To a stirred solution of triphenylphosphine (1.2 eq.) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add iodine (1.2 eq.) portion-wise at 0 °C.

    • Add imidazole (1.5 eq.) to the reaction mixture.

    • Slowly add a solution of 2-(prop-2-yn-1-yloxy)ethan-1-ol (1.0 eq.) in anhydrous dichloromethane to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 15-30 minutes, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

    • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any excess iodine.

    • Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.

Characterization Data

Table of Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺210.96144
[M+Na]⁺232.94338
[M-H]⁻208.94688
[M+NH₄]⁺227.98798
[M+K]⁺248.91732

Data predicted using computational methods.[2]

Reactivity and Applications

The utility of this compound stems from its two distinct reactive centers, which can be addressed in a controlled manner.

Nucleophilic Substitution Reactions

The carbon-iodine bond is susceptible to nucleophilic attack, making the iodoethoxy moiety an effective electrophile. The iodide ion is an excellent leaving group, facilitating Sₙ2 reactions with a wide range of nucleophiles. This reactivity is particularly useful for covalently modifying biomolecules, for example, by targeting the thiol groups of cysteine residues in proteins.

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

The terminal alkyne functionality allows for participation in CuAAC reactions. This bioorthogonal reaction is characterized by its high efficiency, specificity, and mild reaction conditions, making it ideal for bioconjugation applications in complex biological systems. It enables the stable linkage of this compound to molecules bearing an azide (B81097) group, such as modified proteins, nucleic acids, or small molecule probes.

General Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagents and Materials:

    • Azide-modified molecule

    • This compound

    • Copper(II) sulfate (CuSO₄)

    • Sodium ascorbate (B8700270)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand

    • Phosphate-buffered saline (PBS) or other suitable buffer

    • DMSO or other suitable organic co-solvent if needed

  • Procedure for Labeling an Azide-Modified Protein:

    • Prepare stock solutions of all reagents. For example, 10 mM azide-protein in PBS, 10 mM this compound in DMSO, 50 mM CuSO₄ in water, 500 mM sodium ascorbate in water (prepare fresh), and 50 mM THPTA in water.

    • In a microcentrifuge tube, combine the azide-modified protein with this compound. The molar ratio should be optimized for the specific application.

    • Add the THPTA ligand to the mixture.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-4 hours, or at 4°C overnight.

    • The resulting triazole-linked conjugate can then be purified by methods appropriate for the specific biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification.

Illustrative Experimental Workflow: Protein Labeling and Identification

Due to the lack of specific published workflows for this compound, the following section details a representative experimental workflow for the use of a similar bifunctional alkyne-iodide probe for activity-based protein profiling. This illustrates how this compound could be employed in a chemical proteomics experiment to identify the protein targets of a covalently modifying agent.

Workflow Overview:

  • Probe Synthesis: A molecule of interest (e.g., a drug candidate) is functionalized with this compound via a nucleophilic substitution reaction, where a nucleophilic group on the molecule displaces the iodide.

  • Cellular Labeling: The resulting alkyne-tagged probe is incubated with live cells or cell lysate to allow for covalent modification of its protein targets.

  • Click Chemistry Conjugation: The alkyne-tagged proteins are then conjugated to an azide-functionalized reporter tag (e.g., biotin-azide for affinity purification or a fluorescent dye-azide for visualization) via a CuAAC reaction.

  • Enrichment and Identification: Biotinylated proteins are enriched using streptavidin beads, digested into peptides, and identified by liquid chromatography-mass spectrometry (LC-MS/MS).

G cluster_synthesis Probe Synthesis cluster_labeling Biological Labeling cluster_click Click Chemistry cluster_analysis Analysis drug Molecule of Interest (Drug) probe Alkyne-Tagged Probe drug->probe Nucleophilic Substitution linker This compound linker->probe cells Live Cells or Lysate labeled_proteins Probe-Labeled Proteins probe->labeled_proteins cells->labeled_proteins tagged_proteins Reporter-Tagged Proteins labeled_proteins->tagged_proteins CuAAC reporter Azide-Reporter (e.g., Biotin-N3) reporter->tagged_proteins enrichment Streptavidin Enrichment tagged_proteins->enrichment digestion Tryptic Digestion enrichment->digestion lcms LC-MS/MS Analysis digestion->lcms identification Protein Target Identification lcms->identification

Illustrative workflow for target identification.

Conclusion

This compound is a valuable synthetic building block for researchers in chemistry and biology. Its bifunctional nature, combining a reactive iodide for nucleophilic substitution and a terminal alkyne for click chemistry, offers a powerful strategy for the synthesis of complex molecules and the conjugation of biomolecules. The experimental protocols and illustrative workflow provided in this guide are intended to facilitate the application of this versatile reagent in drug development and chemical biology research. As with any reactive chemical, appropriate safety precautions should be taken during its handling and use.

References

Unveiling the Molecular Weight of 3-(2-Iodoethoxy)prop-1-yne: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

This technical guide provides a detailed analysis of the molecular weight of the chemical compound 3-(2-Iodoethoxy)prop-1-yne, a substance of interest to researchers and professionals in the fields of chemical synthesis and drug development. This document outlines the compound's molecular formula and the calculation of its molecular weight based on the standard atomic weights of its constituent elements.

Molecular Composition and Formula

This compound is a chemical compound with the molecular formula C₅H₇IO. This formula indicates that a single molecule of this compound is composed of five carbon atoms, seven hydrogen atoms, one iodine atom, and one oxygen atom.

Determination of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on the standard atomic weights of Carbon (C), Hydrogen (H), Iodine (I), and Oxygen (O).

A comprehensive breakdown of the atomic and molecular weights is presented in the following table for clarity and ease of comparison.

ElementSymbolQuantityStandard Atomic Weight (amu)Subtotal (amu)
CarbonC512.01160.055
HydrogenH71.0087.056
IodineI1126.904126.904
OxygenO115.99915.999
Total 210.014

The calculated molecular weight of this compound is 210.014 amu , which is often rounded to 210.01 g/mol for practical applications in a laboratory setting[1][2].

Logical Workflow for Molecular Weight Calculation

The process for determining the molecular weight of a chemical compound is a fundamental and logical sequence. The following diagram illustrates the workflow, from identifying the molecular formula to the final summation of atomic weights.

molecular_weight_calculation A Identify Molecular Formula (C₅H₇IO) B Determine Atomic Weights (C, H, I, O) A->B  Provides  Elements C Multiply by Atom Count (Cx5, Hx7, Ix1, Ox1) B->C  Input for  Calculation D Sum Subtotals C->D  Yields  Subtotals E Final Molecular Weight (210.014 amu) D->E  Results in

Caption: Workflow for calculating the molecular weight of this compound.

This document is intended for informational purposes for a scientific audience. The experimental protocols and signaling pathway diagrams requested are not applicable to the calculation of a compound's molecular weight.

References

An In-depth Technical Guide to 3-(2-Iodoethoxy)prop-1-yne: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 3-(2-Iodoethoxy)prop-1-yne is a valuable bifunctional reagent. Its structure incorporates a terminal alkyne and a primary alkyl iodide, making it a versatile building block for the synthesis of complex molecules and bioconjugates. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and core applications, with a focus on its role in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Core Chemical Properties

This compound is characterized by the presence of two key reactive functional groups: a terminal alkyne and a primary iodoethane (B44018) moiety linked by an ether. This unique structure allows for sequential or orthogonal chemical modifications. The terminal alkyne provides a reactive site for "click chemistry," while the iodine atom serves as an excellent leaving group in nucleophilic substitution reactions.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C5H7IO[2][3][4]
Molecular Weight 210.01 g/mol [1][2][3]
CAS Number 164118-56-3[2][3][4][5]
Boiling Point Data not readily available
Melting Point Data not readily available
Density Data not readily available
Solubility Data not readily available

Note: Experimental physical properties such as boiling point, melting point, and density are not consistently reported in publicly available literature. Researchers should handle the compound with appropriate safety precautions for a potentially non-volatile liquid and verify properties experimentally.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the iodination of its corresponding alcohol precursor, 2-(prop-2-yn-1-yloxy)ethanol.[6] This transformation can be achieved through several standard organic chemistry methods, such as the Appel reaction or by converting the alcohol to a better leaving group (e.g., a tosylate or mesylate) followed by a Finkelstein reaction with an iodide salt.

G Synthetic Pathway for this compound precursor 2-(prop-2-yn-1-yloxy)ethanol reagents Iodinating Reagents (e.g., I2, PPh3, Imidazole or NaI with MsCl/TsCl, base) precursor->reagents product This compound reagents->product

Caption: General synthesis scheme for this compound.

Experimental Protocol: Synthesis via Tosylation and Iodination

This two-step protocol provides a reliable method for the preparation of this compound from 2-(prop-2-yn-1-yloxy)ethanol.

Step 1: Tosylation of 2-(prop-2-yn-1-yloxy)ethanol

  • Dissolve 2-(prop-2-yn-1-yloxy)ethanol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) or pyridine (B92270) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 equivalents). If using DCM, add a non-nucleophilic base such as triethylamine (B128534) (1.2 equivalents).

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield the tosylated intermediate. This intermediate may be used in the next step without further purification.

Step 2: Finkelstein Iodination

  • Dissolve the tosylated intermediate (1 equivalent) in acetone (B3395972) or dimethylformamide (DMF).

  • Add sodium iodide (NaI) (3-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Resuspend the residue in water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with saturated sodium thiosulfate (B1220275) solution to remove any remaining iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Reactivity and Applications in Drug Development

The primary application of this compound in research and drug development is as a heterobifunctional linker.[1][2]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne functionality allows this molecule to readily participate in the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with azides.[7] This reaction, often termed "click chemistry," is highly efficient, specific, and biocompatible, forming a stable 1,4-disubstituted 1,2,3-triazole ring. This makes it an ideal method for conjugating this linker to azide-modified biomolecules, such as proteins, peptides, or nucleic acids, as well as small molecules or surfaces.

G Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_0 Catalytic Cycle Alkyne R1-C≡CH (this compound) Acetylide Cu(I) Acetylide Alkyne->Acetylide + Cu(I) Azide R2-N3 CuI Cu(I) Catalyst Triazolide Copper Triazolide Intermediate Acetylide->Triazolide + R2-N3 Product 1,4-Disubstituted Triazole Triazolide->Product + H+ Product->CuI Regenerates Catalyst

Caption: Simplified catalytic cycle of the CuAAC reaction.

Nucleophilic Substitution

The primary alkyl iodide provides a second reactive handle. The carbon-iodine bond is relatively weak, making the iodide an excellent leaving group for SN2 reactions. This allows for the attachment of a second molecule of interest via a nucleophile (e.g., thiols, amines, or carboxylates) after the click reaction has been performed, or in an orthogonal fashion.

Experimental Protocol: Bioconjugation via Click Chemistry

This protocol describes a general procedure for conjugating this compound to an azide-modified protein.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared)

  • A copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) stock solution (e.g., 100 mM in DMSO or water)

  • Solvent for dissolving the alkyne (e.g., DMSO or DMF)

Procedure:

  • In a microcentrifuge tube, combine the azide-modified protein with the buffer to the desired final concentration.

  • Add the copper-chelating ligand (e.g., THPTA) to the protein solution and mix gently. A typical final concentration is 1-2 mM.

  • Add the CuSO₄ solution to the mixture. The final concentration of copper is typically 0.2-0.5 mM.

  • Add the this compound from a stock solution in DMSO. A 5- to 20-fold molar excess over the protein is common.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 3-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The reaction can be protected from light.

  • Purify the resulting conjugate to remove excess reagents and byproducts using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or spin filtration.

G Experimental Workflow for Protein Bioconjugation start Start: Azide-modified Protein reagent_prep Prepare Reagent Mix: 1. Add THPTA Ligand 2. Add CuSO4 3. Add this compound start->reagent_prep initiation Initiate Reaction: Add Sodium Ascorbate reagent_prep->initiation incubation Incubate (1-4h at RT or overnight at 4°C) initiation->incubation purification Purify Conjugate (e.g., SEC, Dialysis) incubation->purification end End: Purified Protein-Linker Conjugate purification->end

Caption: Workflow for conjugating a protein with this compound.

Conclusion

This compound is a potent synthetic tool for researchers in chemistry and drug development. Its dual reactivity allows for the straightforward construction of complex molecular architectures and bioconjugates through robust and well-established chemical transformations. While detailed physical and spectroscopic data are not widely available, its utility in click chemistry and nucleophilic substitution reactions is well-documented, making it a valuable addition to the synthetic chemist's toolbox.

References

An In-depth Technical Guide to the Synthesis of 3-(2-Iodoethoxy)prop-1-yne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(2-Iodoethoxy)prop-1-yne, a valuable bifunctional molecule utilized as a crosslinker in various chemical applications, including the burgeoning field of "Click Chemistry." The synthesis is a sequential two-step process commencing with the formation of a key alcohol intermediate, followed by its conversion to the final iodinated product. This document details the underlying chemical principles, provides explicit experimental protocols, and presents relevant quantitative data for each stage of the synthesis.

Synthesis Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The initial step involves the formation of the precursor alcohol, 2-(prop-2-yn-1-yloxy)ethanol, via a Williamson ether synthesis. This is followed by the iodination of the alcohol to yield the target molecule, a transformation commonly accomplished using an Appel-type reaction.

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Iodination (Appel Reaction) Ethylene_Glycol Ethylene (B1197577) Glycol Intermediate_Alcohol 2-(prop-2-yn-1-yloxy)ethanol Ethylene_Glycol->Intermediate_Alcohol Formation of Ether Linkage Propargyl_Bromide Propargyl Bromide Propargyl_Bromide->Intermediate_Alcohol Formation of Ether Linkage Base Base (e.g., NaH, KOH) Base->Intermediate_Alcohol Formation of Ether Linkage Final_Product This compound Intermediate_Alcohol->Final_Product Conversion of Alcohol to Iodide Iodinating_Reagent Iodinating Reagent (PPh₃, Imidazole (B134444), I₂)

Figure 1: Overall synthesis pathway for this compound.

Step 1: Synthesis of 2-(prop-2-yn-1-yloxy)ethanol

The initial step in the synthesis is the formation of the ether linkage in 2-(prop-2-yn-1-yloxy)ethanol. This is achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers. In this reaction, an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction. For the synthesis of 2-(prop-2-yn-1-yloxy)ethanol, this can be accomplished by reacting ethylene glycol with a propargyl halide, such as propargyl bromide, in the presence of a strong base. The base serves to deprotonate one of the hydroxyl groups of ethylene glycol, forming the more nucleophilic alkoxide.

Experimental Protocol: Williamson Ether Synthesis

A representative procedure for the synthesis of the precursor alcohol is as follows:

  • Reaction Setup: A solution of ethylene glycol (1.0 equivalent) in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: A strong base, such as sodium hydride (NaH) (1.1 equivalents), is added portion-wise to the stirred solution at 0 °C. The mixture is stirred at this temperature for a designated period to allow for the formation of the sodium salt of ethylene glycol.

  • Alkylation: Propargyl bromide (1.0 equivalent) is then added dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for several hours to ensure complete reaction. Progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is carefully quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford pure 2-(prop-2-yn-1-yloxy)ethanol.

Williamson_Ether_Synthesis Start Start Prep_Glycol Prepare Ethylene Glycol solution in DMF/THF Start->Prep_Glycol Cool Cool to 0 °C Prep_Glycol->Cool Add_Base Add NaH portion-wise Cool->Add_Base Stir_Deprotonation Stir for alkoxide formation Add_Base->Stir_Deprotonation Add_Propargyl_Bromide Add Propargyl Bromide dropwise Stir_Deprotonation->Add_Propargyl_Bromide Warm_and_Stir Warm to RT and stir Add_Propargyl_Bromide->Warm_and_Stir Monitor_TLC Monitor reaction by TLC Warm_and_Stir->Monitor_TLC Quench Quench with water Monitor_TLC->Quench Reaction complete Extract Extract with organic solvent Quench->Extract Wash_Dry Wash with brine and dry Extract->Wash_Dry Concentrate Concentrate under reduced pressure Wash_Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End End: Pure 2-(prop-2-yn-1-yloxy)ethanol Purify->End

Figure 2: Experimental workflow for the Williamson ether synthesis of 2-(prop-2-yn-1-yloxy)ethanol.

Step 2: Iodination of 2-(prop-2-yn-1-yloxy)ethanol

The second and final step is the conversion of the primary alcohol group of 2-(prop-2-yn-1-yloxy)ethanol to an iodide. The Appel reaction is a highly effective method for this transformation. This reaction utilizes triphenylphosphine (B44618) (PPh₃) and an iodine source, typically molecular iodine (I₂) or carbon tetraiodide (CI₄), to convert an alcohol to the corresponding alkyl iodide. The reaction proceeds through a phosphonium (B103445) salt intermediate, and the driving force is the formation of the highly stable triphenylphosphine oxide byproduct.

Experimental Protocol: Appel Reaction

A general procedure for the iodination of the precursor alcohol is as follows:

  • Reaction Setup: To a solution of 2-(prop-2-yn-1-yloxy)ethanol (1.0 equivalent) in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM) or acetonitrile, is added triphenylphosphine (1.2 equivalents) and imidazole (1.2 equivalents) under an inert atmosphere.

  • Addition of Iodine: The mixture is cooled to 0 °C, and iodine (1.2 equivalents) is added portion-wise.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as indicated by TLC.

  • Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted iodine. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Appel_Reaction Start Start Prep_Solution Prepare solution of alcohol, PPh₃, and imidazole in DCM Start->Prep_Solution Cool Cool to 0 °C Prep_Solution->Cool Add_Iodine Add Iodine portion-wise Cool->Add_Iodine Warm_and_Stir Warm to RT and stir Add_Iodine->Warm_and_Stir Monitor_TLC Monitor reaction by TLC Warm_and_Stir->Monitor_TLC Quench Quench with aq. Na₂S₂O₃ Monitor_TLC->Quench Reaction complete Extract Extract with organic solvent Quench->Extract Wash_Dry Wash with brine and dry Extract->Wash_Dry Concentrate Concentrate under reduced pressure Wash_Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End End: Pure this compound Purify->End

Figure 3: Experimental workflow for the Appel reaction to synthesize this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate. Please note that yields can vary depending on the specific reaction conditions and scale.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Key Spectroscopic Data (¹H NMR, CDCl₃)
2-(prop-2-yn-1-yloxy)ethanolC₅H₈O₂100.1270-85δ 4.18 (d, J = 2.4 Hz, 2H, OCH₂C≡CH), 3.75 (t, J = 4.5 Hz, 2H, OCH₂CH₂OH), 3.62 (t, J = 4.5 Hz, 2H, OCH₂CH₂OH), 2.45 (t, J = 2.4 Hz, 1H, C≡CH), 2.10 (br s, 1H, OH)
This compound C₅H₇IO 225.01 80-95 δ 4.20 (d, J = 2.4 Hz, 2H, OCH₂C≡CH), 3.81 (t, J = 6.8 Hz, 2H, OCH₂CH₂I), 3.32 (t, J = 6.8 Hz, 2H, OCH₂CH₂I), 2.48 (t, J = 2.4 Hz, 1H, C≡CH)

Conclusion

The synthesis of this compound is a well-established two-step process that is both efficient and scalable. The Williamson ether synthesis provides a reliable method for the preparation of the key alcohol intermediate, and the subsequent Appel reaction offers a high-yielding route to the final iodinated product. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals in the fields of chemical synthesis and drug development to produce this versatile chemical building block. Careful execution of the experimental protocols and purification procedures is crucial for obtaining high yields and purity of the final product.

An In-depth Technical Guide to the Structural Features of 3-(2-Iodoethoxy)prop-1-yne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Structural Features

3-(2-Iodoethoxy)prop-1-yne is a small organic molecule characterized by the presence of three key functional groups: a terminal alkyne, an ether linkage, and a primary alkyl iodide. This unique combination of functionalities imparts a versatile reactivity profile, making it a valuable tool in bioconjugation and synthetic chemistry.

The molecular structure can be visualized as a propargyl group connected via an ether oxygen to an ethyl iodide moiety.

Functional Group Analysis
  • Terminal Alkyne (-C≡CH): The presence of a terminal alkyne is a cornerstone of its utility. The acidic proton on the sp-hybridized carbon allows for deprotonation to form a potent nucleophile (an acetylide). More significantly, this group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," to form stable 1,4-disubstituted 1,2,3-triazoles.[1][2]

  • Ether Linkage (-CH₂-O-CH₂-): The ether group provides flexibility to the molecular backbone and influences its solubility characteristics. It is generally stable under a wide range of reaction conditions.

  • Primary Alkyl Iodide (-CH₂-I): The carbon-iodine bond is the most reactive among the carbon-halogen bonds, making the iodide an excellent leaving group in nucleophilic substitution (SN2) reactions.[1] This allows for the facile introduction of a wide array of nucleophiles at this position.

Physicochemical and Spectroscopic Data

Due to a lack of publicly available experimental data, the following table summarizes the predicted and calculated properties of this compound.

PropertyValueSource
Molecular Formula C₅H₇IOPubChem
Molecular Weight 210.01 g/mol MedchemExpress
SMILES C#CCOCCIPubChem
InChIKey SNIHFSORRRKZHM-UHFFFAOYSA-NPubChem
Predicted XlogP 1.3PubChem
Predicted Boiling Point Data not available-
Predicted Melting Point Data not available-

Note: The absence of experimental spectroscopic data (NMR, IR, Mass Spectrometry) in the public domain prevents the creation of a detailed quantitative table for these properties. However, based on the known functional groups, the following spectral characteristics can be anticipated:

  • ¹H NMR: Signals corresponding to the acetylenic proton (C≡C-H), the methylene (B1212753) groups adjacent to the ether oxygen (C-O-CH₂), the methylene group adjacent to the iodine (CH₂-I), and the methylene group of the propargyl ether (C≡C-CH₂-O).

  • ¹³C NMR: Resonances for the two sp-hybridized carbons of the alkyne, and the three sp³-hybridized carbons of the ethoxy-iodide moiety.

  • IR Spectroscopy: Characteristic absorption bands for the terminal alkyne C-H stretch (around 3300 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), the C-O-C ether stretch (around 1100 cm⁻¹), and the C-I stretch (in the far-IR region).

  • Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z 210. Characteristic fragmentation patterns would likely involve the loss of an iodine atom (M⁺ - 127) and cleavage at the ether linkage.

Logical Relationships and Experimental Workflows

Molecular Structure

The structural arrangement of the functional groups in this compound is fundamental to its reactivity.

cluster_alkyne Terminal Alkyne cluster_ether Ether Linkage cluster_iodide Primary Alkyl Iodide C1 HC≡ C2 C- CH2O -CH₂-O- C2->CH2O C-C bond CH2I -CH₂CH₂-I CH2O->CH2I C-O bond

Caption: Functional group components of this compound.

Synthetic Strategy: Williamson Ether Synthesis

A plausible and widely used method for the synthesis of ethers like this compound is the Williamson ether synthesis. This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide.

reactant1 Propargyl Alcohol (HC≡CCH₂OH) intermediate Propargyl Alkoxide (HC≡CCH₂O⁻Na⁺) reactant1->intermediate Deprotonation reactant2 1,2-Diiodoethane (ICH₂CH₂I) product This compound reactant2->product base Strong Base (e.g., NaH) intermediate->product SN2 Attack byproduct Sodium Iodide (NaI)

References

Navigating the Synthesis and Handling of 3-(2-Iodoethoxy)prop-1-yne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3-(2-Iodoethoxy)prop-1-yne is a valuable bifunctional reagent in modern organic synthesis and chemical biology. Its structure incorporates a terminal alkyne, a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and an iodoethyl ether moiety, which can participate in a variety of nucleophilic substitution reactions. This unique combination makes it a versatile building block for the construction of complex molecules, including bioconjugates, imaging agents, and novel therapeutics. However, its utility is accompanied by potential hazards that necessitate careful handling and a thorough understanding of its safety profile. This guide provides a comprehensive overview of the safety precautions, handling procedures, and relevant chemical data for this compound to ensure its safe and effective use in the laboratory.

Chemical and Physical Properties

Table 1: Physicochemical Data of this compound and a Related Compound

PropertyValue (this compound)Value (3-(2-Iodo-1-prop-2-ynoxyethoxy)prop-1-yne)[1]
Molecular Formula C₅H₇IOC₈H₉IO₂
Molecular Weight 210.01 g/mol 264.06 g/mol
Appearance Not specified (likely a liquid)Not specified
Boiling Point Data not availableData not available
Density Data not availableData not available
Flash Point Data not availableData not available
Solubility Data not availableData not available

Safety and Hazard Information

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a conservative approach to handling is essential, drawing upon safety information for structurally similar compounds containing iodoalkanes, alkynes, and ethers.

General Hazards:

Based on the functional groups present, this compound should be treated as a potentially hazardous substance with the following anticipated risks:

  • Flammability: Organic compounds with a relatively low molecular weight are often flammable.

  • Toxicity: Iodo-organic compounds can be toxic if ingested, inhaled, or absorbed through the skin. Alkynes can also present toxicological risks.

  • Skin and Eye Irritation: Many organic reagents can cause irritation upon contact with skin and eyes.

  • Respiratory Tract Irritation: Vapors may cause irritation to the respiratory system.

  • Peroxide Formation: Ethers are known to form explosive peroxides upon prolonged exposure to air and light. While the risk for this specific compound is not documented, it is a possibility that should be considered.

Table 2: Inferred GHS Hazard Classifications and Precautionary Statements

Hazard ClassPictogramSignal WordHazard StatementPrecautionary Statements (Examples)
Flammable Liquids🔥WarningH226: Flammable liquid and vapor.P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
Acute Toxicity, OralWarningH302: Harmful if swallowed.P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
Skin Corrosion/IrritationWarningH315: Causes skin irritation.P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.
Serious Eye Damage/IrritationWarningH319: Causes serious eye irritation.P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ ToxicityWarningH335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.

Safe Handling and Storage

Given the potential hazards, strict adherence to the following handling and storage protocols is mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are essential.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn.

  • Skin Protection: A lab coat and closed-toe shoes are required. For larger quantities or in case of a potential splash, additional protective clothing may be necessary.

  • Respiratory Protection: All manipulations should be performed in a well-ventilated fume hood. If the substance is handled outside of a fume hood or if aerosolization is possible, a respirator with an appropriate organic vapor cartridge should be used.

Engineering Controls:

  • Work should always be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Safety showers and eyewash stations must be readily accessible.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Protect from light, as light can promote degradation and potential peroxide formation.

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent peroxide formation.

First Aid Measures

In the event of exposure, immediate action is critical.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols

The primary application of this compound is in CuAAC reactions. The following is a general protocol. Researchers should optimize conditions for their specific substrates.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

  • Reaction Setup: In a suitable reaction vessel, dissolve the azide-containing substrate in a solvent system (e.g., a mixture of t-butanol and water, or DMF).

  • Addition of Reagents: To the solution, add this compound (typically 1.0-1.2 equivalents).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O, e.g., 1-5 mol%) and a reducing agent, such as sodium ascorbate (B8700270) (e.g., 10-50 mol%), in water.

  • Initiation of Reaction: Add the catalyst solution to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or NMR).

  • Quenching and Work-up:

    • Once the reaction is complete, it may be quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride[2].

    • If a persistent yellow or purple color from iodine is present, the organic layer can be washed with a saturated aqueous solution of sodium thiosulfate (B1220275) to reduce the iodine to colorless iodide[2].

    • Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by standard techniques such as column chromatography on silica (B1680970) gel.

experimental_workflow cluster_prep Reaction Preparation cluster_catalyst Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up and Purification dissolve_azide Dissolve Azide Substrate add_alkyne Add this compound dissolve_azide->add_alkyne add_catalyst Add Catalyst to Reaction Mixture add_alkyne->add_catalyst dissolve_cu Dissolve CuSO4 and Sodium Ascorbate dissolve_cu->add_catalyst stir_monitor Stir and Monitor add_catalyst->stir_monitor quench Quench Reaction stir_monitor->quench extract Extract Product quench->extract purify Purify Product extract->purify

General workflow for a CuAAC reaction using this compound.

Spill and Waste Disposal

Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).

  • Place the contaminated material in a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

  • For a large spill, evacuate the area and contact emergency services.

Waste Disposal:

  • Dispose of all waste materials in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain.

  • Contaminated containers should be treated as hazardous waste.

hazard_mitigation cluster_controls Control Measures hazard_id Hazard Identification (Flammable, Toxic, Irritant) eng_controls Engineering Controls (Fume Hood) hazard_id->eng_controls admin_controls Administrative Controls (SOPs, Training) hazard_id->admin_controls ppe Personal Protective Equipment (Goggles, Gloves, Lab Coat) hazard_id->ppe safe_handling Safe Handling and Use eng_controls->safe_handling admin_controls->safe_handling ppe->safe_handling

Flowchart for hazard identification and mitigation.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety data sheet or professional safety training. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations.

References

Characterization of 3-(2-Iodoethoxy)prop-1-yne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data expected for the bifunctional chemical linker, 3-(2-Iodoethoxy)prop-1-yne. Due to the limited availability of specific experimental data in peer-reviewed literature, this document outlines the synthesis and predicted spectroscopic data based on established chemical principles and general experimental methodologies. This guide is intended to support researchers in the synthesis, purification, and characterization of this and similar compounds.

Synthesis and Purification

The synthesis of this compound can be achieved through the iodination of the corresponding terminal alkyne, 3-(2-hydroxyethoxy)prop-1-yne. Several methods are available for the iodination of terminal alkynes, offering flexibility in reagent choice and reaction conditions.

Experimental Protocol: General Synthesis of 1-Iodoalkynes

A common and effective method for the synthesis of 1-iodoalkynes involves the use of N-iodosuccinimide (NIS) as the iodine source.[1][2]

Materials:

  • Terminal alkyne (e.g., 3-(2-hydroxyethoxy)prop-1-yne)

  • N-Iodosuccinimide (NIS)

  • γ-Alumina (γ-Al₂O₃)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To a solution of the terminal alkyne in an anhydrous solvent under an inert atmosphere, add γ-Al₂O₃.

  • Add N-iodosuccinimide to the suspension.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the solid support.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to quench any remaining iodine.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the 1-iodoalkyne.

Alternative methods for the synthesis of 1-iodoalkynes include the use of (diacetoxyiodo)benzene, potassium iodide, and a copper(I) catalyst.[3][4]

Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[5][6] For this compound, ¹H NMR and ¹³C NMR are fundamental for structural verification.

The following table summarizes the predicted chemical shifts (δ) and multiplicities for the protons in this compound, assuming a deuterated chloroform (B151607) (CDCl₃) solvent.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
≡C-H 2.4 - 2.6Triplet1H
-O-CH₂ -C≡4.1 - 4.3Doublet2H
-O-CH₂ -CH₂-I3.7 - 3.9Triplet2H
-CH₂ -I3.2 - 3.4Triplet2H

The predicted chemical shifts for the carbon atoms in this compound are presented below.

Carbon Assignment Predicted Chemical Shift (ppm)
≡C -H75 - 85
-O-CH₂-C≡ 70 - 80
-O-CH₂ -C≡55 - 65
-O-CH₂ -CH₂-I65 - 75
-CH₂ -I5 - 15
Experimental Protocol: NMR Spectroscopy

Sample Preparation: [7]

  • Dissolve approximately 5-25 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Filter the solution through a pipette plugged with glass wool directly into a clean NMR tube.

  • Ensure the sample height in the NMR tube is appropriate for the spectrometer being used.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • For unambiguous assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.[5]

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight.[8][9]

For this compound (C₅H₇IO), the expected molecular weight is approximately 210.01 g/mol .

Ion Description Expected m/z
[M+H]⁺Protonated molecule~211.96
[M+Na]⁺Sodium adduct~232.94
Experimental Protocol: Mass Spectrometry

Sample Preparation: [10]

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • The concentration should be in the range of µg/mL to ng/mL depending on the sensitivity of the instrument.

Data Acquisition:

  • Analyze the sample using a mass spectrometer equipped with a soft ionization source such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[11]

  • Acquire the spectrum in positive ion mode to observe protonated molecules or adducts.

  • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.[9]

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

G Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Start Terminal Alkyne (3-(2-hydroxyethoxy)prop-1-yne) Reagents Iodinating Agent (e.g., NIS) & Catalyst/Support (e.g., γ-Al₂O₃) Reaction Iodination Reaction Start->Reaction Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product NMR_acq NMR Spectroscopy (¹H, ¹³C, 2D) Product->NMR_acq MS_acq Mass Spectrometry (ESI-MS, HRMS) Product->MS_acq Data_analysis Spectroscopic Data Analysis NMR_acq->Data_analysis MS_acq->Data_analysis Structure_confirm Structure Confirmation Data_analysis->Structure_confirm

Caption: Synthesis and Characterization Workflow.

References

Methodological & Application

Application Notes and Protocols for 3-(2-Iodoethoxy)prop-1-yne in Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Iodoethoxy)prop-1-yne is a versatile bifunctional linker molecule designed for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[1] This reagent features a terminal alkyne group for highly efficient and specific conjugation with azide-containing molecules, and an iodoethoxy group that serves as a reactive handle for subsequent nucleophilic substitution reactions. This dual functionality makes it an invaluable tool in chemical biology, drug discovery, and materials science for the synthesis of complex molecular architectures, bioconjugates, and functional materials.

The CuAAC reaction is a cornerstone of click chemistry, prized for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[2][3] The reaction proceeds rapidly to form a stable 1,4-disubstituted 1,2,3-triazole linkage. The presence of the iodo group on this compound allows for a tandem "click-then-modify" strategy, enabling the introduction of a second functional moiety after the initial click reaction.

Applications

  • Bioconjugation: Labeling of proteins, peptides, nucleic acids, and other biomolecules with reporter molecules such as fluorophores, biotin, or affinity tags.

  • Drug Discovery: Synthesis of novel drug candidates and libraries of compounds for high-throughput screening. The triazole linkage is a common pharmacophore, and the iodo group allows for further structural diversification.

  • Materials Science: Development of functionalized polymers, surfaces, and nanoparticles.

  • Radiolabeling: The iodo group can potentially be substituted with a radioisotope of iodine for applications in medical imaging and radiotherapy, although this application requires specialized handling and conditions.[4]

Chemical Properties

PropertyValue
Chemical Formula C₅H₇IO
Molecular Weight 210.01 g/mol
Appearance Colorless to pale yellow liquid
Key Functional Groups Terminal Alkyne, Iodide

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

The general workflow for utilizing this compound in a CuAAC reaction followed by nucleophilic substitution is depicted below.

CuAAC_Workflow General Workflow for Bifunctional Linking reagents 1. Prepare Reagents - Azide-containing molecule - this compound - Copper(II) Sulfate - Sodium Ascorbate (B8700270) - Ligand (e.g., THPTA) reaction 2. Perform CuAAC Reaction Formation of the 1,2,3-triazole linkage. reagents->reaction purification1 3. Purify Triazole Product Removal of catalyst and unreacted starting materials. reaction->purification1 characterization1 4. Characterize Intermediate (e.g., LC-MS, NMR) purification1->characterization1 substitution_reagents 5. Prepare for Substitution - Purified triazole product - Nucleophile (e.g., R-SH, R-NH2) characterization1->substitution_reagents substitution_reaction 6. Perform Nucleophilic Substitution Displacement of the iodide. substitution_reagents->substitution_reaction purification2 7. Purify Final Product Removal of excess nucleophile and byproducts. substitution_reaction->purification2 characterization2 8. Characterize Final Product (e.g., LC-MS, NMR, Functional Assays) purification2->characterization2

A generalized workflow for utilizing this compound.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Reaction with an Azide-Containing Molecule

This protocol describes a general method for the copper-catalyzed click reaction between this compound and a generic azide-containing molecule. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Azide-containing molecule (e.g., Benzyl Azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH)

  • Deionized water

  • Nitrogen or Argon gas (optional, but recommended for sensitive biomolecules)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Prepare a 100 mM stock solution of the azide-containing molecule in a compatible solvent (e.g., DMSO).

    • Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 1 M stock solution of Sodium Ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 50 mM stock solution of THPTA or TBTA in deionized water or DMSO.

  • Reaction Setup:

    • In a suitable reaction vessel, add the azide-containing molecule to the desired final concentration (e.g., 1 mM).

    • Add the solvent (e.g., a 1:1 mixture of water and t-BuOH).

    • Add the this compound stock solution to a final concentration of 1-1.2 equivalents relative to the azide (B81097).

    • Add the THPTA or TBTA ligand stock solution to a final concentration of 1-5 mol% of the azide.

    • Add the CuSO₄ stock solution to a final concentration of 1-5 mol% of the azide.

    • Gently mix the solution. For sensitive reactions, it is advisable to degas the solution by bubbling with nitrogen or argon for 5-10 minutes.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate stock solution to a final concentration of 5-10 mol% of the azide.

    • Allow the reaction to proceed at room temperature with stirring for 1-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification:

    • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent such as ethyl acetate.

    • The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Representative Quantitative Data for CuAAC:

The following table provides representative reaction conditions and outcomes. Actual results may vary depending on the specific substrates and reaction scale.

ParameterValue
Azide Substrate Benzyl Azide
Alkyne This compound
Molar Ratio (Azide:Alkyne) 1 : 1.1
Catalyst Loading (CuSO₄) 2 mol%
Ligand (THPTA) 2 mol%
Reducing Agent (NaAsc) 5 mol%
Solvent H₂O / t-BuOH (1:1)
Concentration (Azide) 0.1 M
Temperature Room Temperature
Reaction Time 4 hours
Typical Yield >90%
Protocol 2: Tandem CuAAC and Nucleophilic Substitution

This protocol outlines the subsequent functionalization of the triazole product from Protocol 1 via a nucleophilic substitution reaction.

Materials:

  • Purified 1-(2-iodoethyl)-4-(substituted)-1H-1,2,3-triazole (from Protocol 1)

  • Nucleophile (e.g., a thiol such as thiophenol, or an amine such as piperidine)

  • Base (e.g., potassium carbonate, triethylamine)

  • Solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

Procedure:

  • Reaction Setup:

    • Dissolve the purified iodo-triazole product in the chosen solvent in a reaction vessel.

    • Add the nucleophile (1.2-2 equivalents).

    • Add the base (1.5-3 equivalents).

  • Reaction and Incubation:

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) for 2-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product by flash column chromatography.

Tandem Reaction Visualization

The following diagram illustrates the two-step reaction sequence.

Tandem_Reaction cluster_0 Step 1: CuAAC Reaction cluster_1 Step 2: Nucleophilic Substitution start Azide (R-N3) + This compound catalyst Cu(I) catalyst (from CuSO4 + NaAscorbate) + Ligand start->catalyst Click Reaction triazole Iodo-functionalized Triazole catalyst->triazole nucleophile Nucleophile (Nu-H) triazole->nucleophile Substitution Reaction final_product Bifunctional Product nucleophile->final_product

Tandem Click Chemistry and Nucleophilic Substitution.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalyst (Cu(I) oxidized to Cu(II)); Impure reagents; Low concentration of reactants.Use freshly prepared sodium ascorbate solution; Degas solvents to remove oxygen; Use a stabilizing ligand (THPTA, TBTA); Ensure high purity of azide and alkyne; Increase reactant concentrations.[5]
Side Product Formation Homodimerization of the alkyne; Degradation of sensitive substrates.Ensure sufficient reducing agent is present; Run the reaction under an inert atmosphere (N₂ or Ar); Use a ligand to protect the copper catalyst and substrate.
Biomolecule Degradation Generation of reactive oxygen species (ROS) by the Cu(I)/ascorbate system.Use a copper-chelating ligand like THPTA; Add a ROS scavenger like aminoguanidine; Perform the reaction under anaerobic conditions.
Low Yield in Substitution Poor leaving group ability (unlikely for iodide); Weak nucleophile; Steric hindrance.Increase reaction temperature; Use a stronger base; Increase the concentration of the nucleophile; Increase reaction time.

Conclusion

This compound is a powerful and versatile tool for researchers in chemistry and biology. Its bifunctional nature enables a straightforward two-step process for the creation of complex molecules and bioconjugates. By following the protocols outlined in these application notes, researchers can effectively employ this reagent in their synthetic strategies. As with any chemical reaction, optimization of the conditions for specific substrates is recommended to achieve the best results.

References

Application Notes and Protocols for 3-(2-Iodoethoxy)prop-1-yne in Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Iodoethoxy)prop-1-yne is a versatile heterobifunctional linker designed for the two-step sequential or one-pot bioconjugation of biomolecules. This reagent possesses two key reactive functionalities: a terminal alkyne and a primary iodide. The terminal alkyne group enables the covalent attachment of molecules through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The primary iodo group serves as a reactive site for nucleophilic substitution, particularly with the thiol side chain of cysteine residues within proteins and peptides. This dual reactivity allows for the precise and stable introduction of an alkyne handle onto a biomolecule, which can then be used for subsequent "clicking" with an azide-functionalized molecule of interest, such as a fluorophore, a small molecule drug, or a purification tag.

These application notes provide detailed protocols for the use of this compound in the alkynylation of cysteine-containing proteins and the subsequent CuAAC reaction.

Principle of Bioconjugation

The bioconjugation strategy using this compound typically involves two main steps:

  • Cysteine-Specific Alkynylation: The thiol group of a cysteine residue on a protein acts as a nucleophile, attacking the electrophilic carbon atom attached to the iodine of this compound. This results in a stable thioether bond and the introduction of a terminal alkyne onto the protein.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The newly installed terminal alkyne on the protein is then reacted with an azide-functionalized molecule of interest in the presence of a copper(I) catalyst. This reaction forms a stable triazole ring, covalently linking the molecule of interest to the protein.

Data Presentation

The following tables provide representative quantitative data for the two key reactions. Note that these values are based on studies with similar iodo-alkyne linkers and may require optimization for your specific protein and reaction conditions.

Table 1: Representative Data for Cysteine Alkynylation

ParameterValueConditions
Protein Model Bovine Serum Albumin (BSA)PBS buffer, pH 7.4
Reagent:Protein Ratio 10-20 molar excess4°C, 16 hours
Typical Labeling Efficiency 70-90%Determined by Mass Spectrometry
Stability of Thioether Bond HighStable under physiological conditions

Note: Data is representative and based on typical outcomes for cysteine alkylation with iodoacetamide-based reagents.

Table 2: Representative Data for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterValueConditions
Alkyne-Protein Concentration 1-10 mg/mLPBS buffer with 5% DMSO
Azide-Molecule Ratio 5-10 molar excess to proteinRoom Temperature, 1-4 hours
Copper(I) Source CuSO₄ with a reducing agentSodium Ascorbate
Ligand THPTA or TBTAStabilizes Cu(I) and protects the protein
Typical Conjugation Yield >95%Determined by SDS-PAGE and/or UV-Vis

Note: Data is representative and based on established CuAAC protocols for bioconjugation.[1][2][3]

Experimental Protocols

Protocol 1: Cysteine-Specific Alkynylation of a Protein

This protocol describes the modification of a cysteine-containing protein with this compound to introduce a terminal alkyne handle.

Materials:

  • Protein with at least one accessible cysteine residue

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reducing disulfide bonds)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)

  • Protein concentration assay kit (e.g., BCA or Bradford)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in PBS buffer (pH 7.4) to a final concentration of 1-10 mg/mL.

    • If the target cysteine is in a disulfide bond, pre-treat the protein with a 5-10 molar excess of TCEP for 1 hour at room temperature to reduce the disulfide bond.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of this compound in DMSO.

  • Alkynylation Reaction:

    • Add a 10-20 molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture overnight (12-16 hours) at 4°C with gentle mixing.

  • Purification:

    • Remove the excess, unreacted this compound by size-exclusion chromatography (e.g., using a PD-10 desalting column) according to the manufacturer's instructions, using PBS (pH 7.4) as the elution buffer.

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the concentration of the alkynylated protein using a standard protein assay.

    • Confirm the successful modification by mass spectrometry (e.g., ESI-MS or MALDI-TOF) by observing the expected mass shift.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-functionalized molecule onto the alkynylated protein.

Materials:

  • Alkynylated protein from Protocol 1

  • Azide-functionalized molecule of interest (e.g., fluorescent dye, biotin, drug)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the azide-molecule if not water-soluble

  • Size-Exclusion Chromatography (SEC) column

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the azide-functionalized molecule in a suitable solvent (e.g., water, DMSO, or DMF).

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO.

    • Freshly prepare a 100 mM stock solution of Sodium Ascorbate in water.

  • CuAAC Reaction:

    • In a microcentrifuge tube, combine the alkynylated protein (final concentration 1-5 mg/mL in PBS) and the azide-functionalized molecule (5-10 molar excess over the protein).

    • Add the copper-ligand solution. First, add THPTA or TBTA to the reaction mixture to a final concentration of 1-2 mM. Then, add CuSO₄ to a final concentration of 0.5-1 mM. Gently mix.

    • Initiate the click reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 2-5 mM.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light if using a light-sensitive molecule.

  • Purification:

    • Purify the resulting bioconjugate from excess reagents using size-exclusion chromatography as described in Protocol 1.

  • Characterization:

    • Analyze the final conjugate by SDS-PAGE. Successful conjugation can often be visualized by a shift in the protein's molecular weight or by in-gel fluorescence if a fluorescent dye was used.

    • Determine the degree of labeling (e.g., drug-to-antibody ratio) using UV-Vis spectroscopy (if the attached molecule has a distinct absorbance) or mass spectrometry.

Mandatory Visualizations

experimental_workflow cluster_alkynylation Protocol 1: Cysteine Alkynylation cluster_cuaac Protocol 2: CuAAC Reaction Protein Cysteine-containing Protein Reaction1 Incubate (4°C, 16h) Protein->Reaction1 Reagent This compound Reagent->Reaction1 Purification1 Purification (SEC) Reaction1->Purification1 Alkyne_Protein Alkynylated Protein Purification1->Alkyne_Protein Reaction2 Click Reaction (RT, 1-4h) Alkyne_Protein->Reaction2 Azide_Molecule Azide-functionalized Molecule Azide_Molecule->Reaction2 Cu_Catalyst Cu(I) Catalyst (CuSO4 + Ascorbate + Ligand) Cu_Catalyst->Reaction2 Purification2 Purification (SEC) Reaction2->Purification2 Final_Conjugate Final Bioconjugate Purification2->Final_Conjugate

Caption: Experimental workflow for bioconjugation.

logical_relationship cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Protein Protein-SH Alkynylated_Protein Protein-S-CH2CH2O-CH2C≡CH Protein->Alkynylated_Protein Alkynylation (Nucleophilic Substitution) Linker I-CH2CH2O-CH2C≡CH Linker->Alkynylated_Protein Azide N3-Molecule Final_Product Protein-S-Linker-Triazole-Molecule Azide->Final_Product Alkynylated_Protein->Final_Product CuAAC (Click Chemistry)

Caption: Logical relationship of reactants and products.

References

Application Notes and Protocols for 3-(2-Iodoethoxy)prop-1-yne as a Heterobifunctional Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Iodoethoxy)prop-1-yne is a heterobifunctional crosslinking reagent designed for the covalent linkage of biomolecules. This reagent possesses two distinct reactive moieties: an iodoethoxy group and a terminal alkyne. The iodoethoxy group acts as an alkylating agent, readily reacting with nucleophilic residues on proteins, most notably the thiol group of cysteine residues, to form a stable thioether bond. The terminal alkyne serves as a versatile handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of a second molecule functionalized with an azide (B81097) group.

This dual reactivity allows for a two-step crosslinking strategy, providing researchers with precise control over the conjugation process. This is particularly valuable for studying protein-protein interactions, assembling protein conjugates, and developing targeted therapeutics. The sequential nature of the reactions minimizes the formation of homodimers and allows for the purification of the singly-modified intermediate before introducing the second binding partner.

Principle of Action

The crosslinking protocol using this compound involves two primary steps:

  • Cysteine Alkylation: The iodoethoxy group of the crosslinker selectively reacts with the sulfhydryl group of cysteine residues on the target protein (Protein A) via nucleophilic substitution. The iodine atom serves as an excellent leaving group, facilitating the formation of a stable thioether linkage.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The now alkyne-functionalized Protein A is reacted with a second molecule (Protein B, peptide, drug molecule, or reporter tag) that has been modified to contain an azide group. In the presence of a copper(I) catalyst, the alkyne and azide undergo a cycloaddition reaction to form a stable triazole linkage, covalently connecting the two molecules.

Data Presentation

The efficiency of each step in the crosslinking protocol should be empirically determined and optimized for the specific proteins and reaction conditions being used. The following table provides representative data for the crosslinking of two hypothetical proteins, Protein A (30 kDa, containing a single reactive cysteine) and Protein B (50 kDa, azide-functionalized).

ParameterStep 1: Alkylation of Protein AStep 2: Click Reaction to Protein BOverall Crosslinking Efficiency
Molar Ratio (Crosslinker:Protein A) 10:1N/AN/A
Molar Ratio (Alkyne-Protein A:Azide-Protein B) N/A1:5N/A
Reaction Time 2 hours1 hour3 hours (plus purification)
Temperature Room TemperatureRoom TemperatureRoom Temperature
Modification Efficiency (Step 1) > 90%N/AN/A
Conjugation Efficiency (Step 2) N/A~75%~68%
Yield of Final Conjugate (Protein A - Linker - Protein B) N/AN/AVariable, dependent on purification

Note: The values presented are for illustrative purposes only and will require optimization for specific experimental systems.

Experimental Protocols

Protocol 1: Two-Step Protein-Protein Crosslinking

This protocol describes the crosslinking of a cysteine-containing protein (Protein A) to an azide-functionalized protein (Protein B).

Materials:

  • Protein A (with at least one accessible cysteine residue) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5, free of primary amines and thiols).

  • Protein B (functionalized with an azide group) in a compatible buffer.

  • This compound.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

  • Copper(II) sulfate (B86663) (CuSO₄).

  • Sodium ascorbate (B8700270).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA).

  • Quenching reagent (e.g., L-cysteine or Dithiothreitol (DTT)).

  • Desalting columns or dialysis equipment.

  • SDS-PAGE analysis equipment.

Procedure:

Step 1: Alkyne-Functionalization of Protein A

  • Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMF or DMSO.

  • In a reaction tube, add Protein A to a final concentration of 1-10 mg/mL.

  • Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the crosslinker over Protein A.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quench the reaction by adding a quenching reagent (e.g., L-cysteine or DTT) to a final concentration of 10-20 mM to consume any unreacted iodoethoxy groups. Incubate for 15 minutes.

  • Remove the excess crosslinker and quenching reagent by desalting column chromatography or dialysis against the appropriate buffer.

  • Verify the modification of Protein A with the alkyne group using mass spectrometry if possible.

Step 2: Click Reaction with Azide-Functionalized Protein B

  • Prepare the following stock solutions:

    • Copper(II) sulfate (CuSO₄): 100 mM in deionized water.

    • Sodium ascorbate: 500 mM in deionized water (prepare fresh).

    • THPTA or TBTA: 100 mM in DMSO or water.

  • In a new reaction tube, combine the alkyne-functionalized Protein A with the azide-functionalized Protein B. A molar ratio of 1:1.5 to 1:5 (Alkyne-Protein A : Azide-Protein B) is recommended to drive the reaction to completion.

  • Prepare the "click-mix" by adding the reagents in the following order to the protein mixture, vortexing gently after each addition:

    • THPTA or TBTA to a final concentration of 1 mM.

    • Copper(II) sulfate to a final concentration of 0.1 mM.

    • Sodium ascorbate to a final concentration of 1 mM.

  • Incubate the reaction for 1 hour at room temperature.

  • The crosslinked product can be analyzed by SDS-PAGE, which should show a new band corresponding to the molecular weight of the Protein A-Protein B conjugate.

  • Purify the final conjugate using appropriate chromatography techniques (e.g., size-exclusion or ion-exchange chromatography).

Protocol 2: In-situ Analysis of Protein-Protein Interactions

This protocol outlines a general workflow for using this compound to identify protein-protein interactions in a cellular lysate.

Materials:

  • Cell lysate prepared in a suitable lysis buffer (non-denaturing, without thiols).

  • Azide-functionalized bait protein.

  • This compound.

  • Click chemistry reagents as listed in Protocol 1.

  • Biotin-azide for enrichment.

  • Streptavidin affinity resin.

  • Protease for protein digestion (e.g., trypsin).

  • Mass spectrometry equipment and reagents.

Procedure:

  • Treat the cell lysate with this compound to label cysteine-containing proteins with alkyne groups.

  • Quench the reaction and remove excess crosslinker.

  • Add the azide-functionalized bait protein to the lysate and perform the click reaction as described in Protocol 1.

  • Alternatively, for enrichment of interacting partners, perform a click reaction with biotin-azide.

  • Enrich the crosslinked complexes or biotinylated proteins using an appropriate affinity purification method (e.g., antibody for the bait protein or streptavidin resin for biotin).

  • Elute the captured proteins.

  • Digest the proteins into peptides using trypsin.

  • Analyze the resulting peptides by mass spectrometry to identify the crosslinked proteins.

Visualizations

Crosslinking_Workflow cluster_step1 Step 1: Cysteine Alkylation cluster_step2 Step 2: CuAAC Click Chemistry ProteinA Protein A (with Cys-SH) Alkyne_ProteinA Alkyne-Functionalized Protein A ProteinA->Alkyne_ProteinA Reaction with Iodoethoxy group Crosslinker This compound Crosslinker->ProteinA ProteinB Protein B (with Azide-N3) Conjugate Protein A - Protein B Conjugate Alkyne_ProteinA->Conjugate Triazole Linkage Formation ProteinB->Conjugate Catalyst Cu(I) Catalyst Catalyst->Alkyne_ProteinA PPI_Identification_Workflow start Cell Lysate step1 Label with This compound start->step1 step2 Click Reaction with Azide-Bait or Azide-Biotin step1->step2 step3 Affinity Purification (e.g., Streptavidin beads) step2->step3 step4 On-bead Digestion (Trypsin) step3->step4 step5 LC-MS/MS Analysis step4->step5 end Identification of Interacting Proteins step5->end

Applications of 3-(2-Iodoethoxy)prop-1-yne in Protein Labeling: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-(2-Iodoethoxy)prop-1-yne , a heterobifunctional reagent for the targeted labeling of proteins. This reagent is particularly useful for a two-step labeling strategy that combines covalent modification of cysteine residues with the versatility of click chemistry.

Introduction

This compound is a chemical probe designed for the selective modification of proteins. Its structure incorporates two key functional groups: an iodoethoxy moiety and a terminal alkyne. This dual functionality allows for a sequential, two-step labeling approach.[1]

  • Cysteine-Specific Alkylation: The iodo group acts as a reactive handle that readily forms a stable thioether bond with the sulfhydryl group of cysteine residues in proteins.[2][3] This reaction is analogous to the well-established use of iodoacetamide (B48618) for cysteine modification.

  • Bioorthogonal Click Chemistry Handle: The terminal alkyne group serves as a bioorthogonal handle. It remains inert during the initial alkylation step and is subsequently available for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[4][5] This allows for the attachment of a wide variety of reporter molecules, such as fluorophores, biotin (B1667282) tags, or drug molecules, that are appended with an azide (B81097) group.

This two-step strategy offers significant flexibility and modularity in experimental design, enabling a wide range of applications in proteomics, drug discovery, and molecular biology.

Principle of Two-Step Protein Labeling

The overall workflow for labeling proteins with this compound involves two main stages as depicted in the diagram below.

G cluster_0 Step 1: Cysteine Alkylation cluster_1 Step 2: Click Chemistry Protein Protein with Cysteine (-SH) LabeledProtein Alkyne-Modified Protein Protein->LabeledProtein Alkylation Reagent This compound Reagent->LabeledProtein LabeledProtein_ref Alkyne-Modified Protein AzideTag Azide-Containing Reporter (e.g., Fluorophore, Biotin) FinalProduct Labeled Protein Conjugate AzideTag->FinalProduct LabeledProtein_ref->FinalProduct CuAAC

Figure 1: Two-step protein labeling workflow.

Applications

The versatility of this compound makes it suitable for a variety of applications in protein research:

  • Protein Visualization and Imaging: By clicking a fluorescent azide dye onto the alkyne-modified protein, researchers can visualize protein localization and dynamics within cells or tissues.

  • Protein Enrichment and Pull-Down Assays: Conjugation with a biotin-azide tag allows for the selective enrichment of labeled proteins from complex mixtures using streptavidin-coated beads. This is valuable for identifying protein-protein interactions or for proteomic profiling.[1][6]

  • Enzyme Activity Profiling: As the iodo- group can react with catalytically active cysteine residues, this reagent can be used in activity-based protein profiling (ABPP) to identify and quantify active enzymes in a proteome.

  • Quantitative Proteomics: In conjunction with isotopically labeled azide tags (e.g., light and heavy versions), this reagent can be used for quantitative cysteine-reactivity profiling to study changes in protein modification states or drug occupancy.[1]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in protein labeling. Optimization may be required for specific proteins and experimental systems.

Protocol 1: Labeling of Purified Proteins

This protocol describes the labeling of a purified protein in solution.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., PBS, Tris-HCl, pH 7.4-8.5)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)), optional

  • Desalting column or dialysis cassette for buffer exchange and removal of excess reagent

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is free of thiol-containing reagents from purification (e.g., DTT, β-mercaptoethanol). If necessary, perform buffer exchange.

    • If targeting all cysteines, including those in disulfide bonds, reduce the protein by incubating with 5-10 mM DTT or TCEP for 30-60 minutes at room temperature. Remove the reducing agent by buffer exchange before proceeding.[7]

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of this compound in fresh, anhydrous DMSO.

  • Alkylation Reaction:

    • To the protein solution, add the this compound stock solution to a final concentration of 1-5 mM. The optimal concentration will depend on the protein concentration and reactivity of the target cysteine(s). A 10- to 100-fold molar excess of the reagent over the protein is a good starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction should be performed in the dark to minimize potential side reactions.[3]

  • Removal of Excess Reagent:

    • Remove unreacted this compound using a desalting column or by dialysis against a suitable buffer. This step is crucial to prevent interference in the subsequent click reaction.

Protocol 2: Labeling Proteins in Cell Lysate

This protocol is for labeling proteins within a complex mixture, such as a cell lysate.

Materials:

  • Cell lysate in a suitable lysis buffer (non-thiol based)

  • This compound

  • DMSO

Procedure:

  • Lysate Preparation:

    • Prepare a clarified cell lysate by standard methods. The lysis buffer should not contain thiol-based reducing agents.

  • Alkylation Reaction:

    • Adjust the protein concentration of the lysate to 1-5 mg/mL.

    • Add the 100 mM this compound stock solution to a final concentration of 100 µM to 1 mM.

    • Incubate for 1 hour at room temperature in the dark.[1]

  • Quenching (Optional):

    • The reaction can be quenched by adding a thiol-containing reagent like DTT to a final concentration of 10 mM.

  • Proceed to Click Reaction:

    • The alkyne-labeled proteome is now ready for the click reaction (Protocol 3).

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to attach an azide-containing reporter molecule to the alkyne-modified protein.

Materials:

  • Alkyne-modified protein sample (from Protocol 1 or 2)

  • Azide-containing reporter molecule (e.g., fluorescent dye-azide, biotin-azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent for Cu(I) generation (e.g., sodium ascorbate (B8700270), TCEP)

  • Copper ligand (e.g., Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA))

  • DMSO or other suitable solvent for reporter molecule

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the azide-reporter molecule in DMSO or water.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 10 mM stock solution of TBTA in DMSO.

  • Click Reaction:

    • To the alkyne-modified protein sample, add the following components in order, vortexing gently after each addition:

      • Azide-reporter molecule (to a final concentration of 100-200 µM)

      • TBTA (to a final concentration of 100 µM)

      • CuSO₄ (to a final concentration of 1 mM)

      • Sodium ascorbate (to a final concentration of 5 mM)

    • Incubate the reaction for 1 hour at room temperature, protected from light.[5]

  • Analysis and/or Purification:

    • The labeled protein can be analyzed directly by SDS-PAGE and in-gel fluorescence scanning (if a fluorescent dye was used).

    • For other applications, the labeled protein may need to be purified from excess click chemistry reagents by methods such as protein precipitation, dialysis, or chromatography.

Quantitative Data Summary

The efficiency of labeling can be assessed by various methods, including mass spectrometry and gel-based fluorescence analysis. The following table summarizes typical experimental parameters and expected outcomes.

ParameterCysteine AlkylationCuAAC (Click Reaction)Analysis MethodExpected Outcome
Reagent Concentration 1-5 mM (purified protein)[3] 100 µM - 1 mM (lysate)[1]100-200 µM (azide-reporter)[5] 1 mM CuSO₄[5] 5 mM Na-Ascorbate[5]Mass SpectrometryMass shift corresponding to the addition of the alkyne tag and reporter molecule.
Reaction Time 1-2 hours at RT[3]1 hour at RT[5]SDS-PAGE FluorescenceFluorescent band corresponding to the molecular weight of the labeled protein.
pH 7.4 - 8.5[2]~7.0[5]Western BlotDetection of biotinylated protein.
Temperature 4°C to RT[3]Room Temperature[5]DensitometryQuantification of labeling efficiency.

Logical Relationships in Experimental Design

The selection of experimental conditions depends on the specific goals of the study. The following diagram illustrates the decision-making process.

G Start Start: Protein Labeling Goal Goal_Qualitative Qualitative Analysis (e.g., Imaging) Start->Goal_Qualitative Goal_Quantitative Quantitative Analysis (e.g., Proteomics) Start->Goal_Quantitative Alkylation Step 1: Alkylation with This compound Goal_Qualitative->Alkylation Goal_Quantitative->Alkylation Click_Fluorescent Step 2: Click Reaction with Fluorescent Azide Alkylation->Click_Fluorescent Click_Biotin Step 2: Click Reaction with Biotin-Azide Alkylation->Click_Biotin Click_Isotopic Step 2: Click Reaction with Isotopic Azide Tags Alkylation->Click_Isotopic Analysis_Microscopy Analysis: Fluorescence Microscopy Click_Fluorescent->Analysis_Microscopy Analysis_Gel Analysis: In-Gel Fluorescence Click_Fluorescent->Analysis_Gel Analysis_Pulldown Analysis: Streptavidin Pulldown & MS Click_Biotin->Analysis_Pulldown Analysis_MS Analysis: LC-MS/MS Click_Isotopic->Analysis_MS

Figure 2: Decision tree for experimental design.

Conclusion

This compound is a powerful and versatile tool for the targeted labeling of cysteine-containing proteins. The two-step approach, combining robust cysteine alkylation with the efficiency and specificity of click chemistry, provides researchers with a flexible platform for a wide range of biological investigations. The protocols and data presented here serve as a comprehensive guide for the successful implementation of this technology in the laboratory.

References

Application Notes and Protocols for Peptide Modification using 3-(2-Iodoethoxy)prop-1-yne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Iodoethoxy)prop-1-yne is a heterobifunctional crosslinking reagent designed for the sequential modification of peptides and other biomolecules. This reagent features two distinct reactive moieties: an iodoethoxy group for the alkylation of nucleophilic amino acid side chains, primarily cysteine, and a terminal alkyne for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This dual functionality allows for a versatile, two-step strategy for peptide labeling, conjugation, and the creation of more complex biomolecular architectures.

The iodo- group acts as a good leaving group, enabling efficient and specific alkylation of the highly nucleophilic thiol group of cysteine residues under mild conditions. This reaction forms a stable thioether bond. The terminal alkyne is a bioorthogonal handle that remains inert during the initial alkylation step. It can then be specifically reacted with an azide-containing molecule (e.g., a fluorescent dye, a cytotoxic drug, a radiolabel, or another peptide) in the presence of a copper(I) catalyst to form a stable triazole linkage. This modular approach is a powerful tool in chemical biology and drug development for applications such as creating targeted drug conjugates, fluorescently labeled probes for imaging, and peptide-based diagnostics.

Principle of the Two-Step Peptide Modification

The modification of a peptide with this compound follows a two-step process:

  • Cysteine Alkylation: The iodoethoxy moiety of the reagent reacts with the thiol group of a cysteine residue within the peptide, forming a stable thioether bond. This step introduces the alkyne functionality onto the peptide.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne-modified peptide is then reacted with an azide-containing molecule of interest in the presence of a copper(I) catalyst. This "click" reaction results in the formation of a stable triazole ring, covalently linking the peptide to the azide-functionalized molecule.

Experimental Workflow

The overall experimental workflow for the modification of a cysteine-containing peptide with this compound and subsequent conjugation via click chemistry is depicted below.

G Experimental Workflow for Peptide Modification cluster_0 Step 1: Cysteine Alkylation cluster_1 Step 2: Click Chemistry A Peptide with Cysteine Residue C Reduction of Disulfide Bonds (optional) (e.g., with TCEP or DTT) A->C B This compound D Alkylation Reaction (pH 7.5-8.5) B->D C->D E Purification of Alkyne-Modified Peptide (e.g., HPLC) D->E F Alkyne-Modified Peptide E->F Proceed to Click Chemistry H Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) F->H G Azide-Functionalized Molecule (e.g., Fluorophore, Drug) G->H I Purification of Final Conjugate (e.g., HPLC) H->I J Characterization (e.g., Mass Spectrometry) I->J

Caption: Workflow for the two-step modification of a peptide.

Experimental Protocols

Protocol 1: Alkylation of a Cysteine-Containing Peptide

This protocol describes the modification of a peptide containing a free cysteine residue with this compound.

Materials:

  • Cysteine-containing peptide

  • This compound

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Quenching solution: 1 M DTT

  • Solvents for HPLC purification (e.g., water with 0.1% TFA, acetonitrile (B52724) with 0.1% TFA)

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Reduction (if necessary): If the peptide contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature to ensure all cysteine residues are in their reduced, thiol form.

  • Alkylation Reaction: Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMF or DMSO). Add a 5 to 20-fold molar excess of the reagent to the peptide solution.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. The reaction progress can be monitored by LC-MS.

  • Quenching: Quench any unreacted this compound by adding a 2-fold molar excess of DTT relative to the initial amount of the alkylating reagent. Incubate for an additional 30 minutes.

  • Purification: Purify the alkyne-modified peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the product by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The expected mass increase corresponds to the addition of the 3-(2-ethoxy)prop-1-yne moiety (C5H7IO).

Quantitative Data (Illustrative Examples):

ParameterCondition 1Condition 2Condition 3
Peptide Concentration1 mg/mL2 mg/mL5 mg/mL
Molar Excess of Reagent5-fold10-fold20-fold
Reaction Time4 hours2 hours1 hour
TemperatureRoom Temp.Room Temp.37°C
Representative Yield >85% >95% >95%
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the alkyne-modified peptide and an azide-functionalized molecule.

Materials:

  • Alkyne-modified peptide

  • Azide-functionalized molecule (e.g., TAMRA-azide)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Reaction Buffer: 100 mM sodium phosphate, pH 7.0

  • Solvents for HPLC purification

Procedure:

  • Preparation of Reactants: Dissolve the alkyne-modified peptide and the azide-functionalized molecule in the reaction buffer. A 1.5 to 5-fold molar excess of the azide (B81097) is typically used.

  • Preparation of Catalyst Premix: In a separate tube, prepare the catalyst premix. For a final reaction volume of 100 µL, mix:

    • 1 µL of 100 mM CuSO4

    • 5 µL of 100 mM THPTA

  • Initiation of the Reaction: Add the catalyst premix to the solution containing the peptide and azide.

  • Addition of Reducing Agent: Add 5 µL of freshly prepared 100 mM sodium ascorbate to the reaction mixture to reduce Cu(II) to the active Cu(I) species.

  • Incubation: Gently mix and incubate the reaction for 1-2 hours at room temperature.

  • Purification: Purify the final peptide conjugate by RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and, if applicable, UV-Vis spectroscopy for fluorescently labeled peptides.

Quantitative Data for Click Reaction (Illustrative Examples):

ParameterCondition 1Condition 2Condition 3
Alkyne-Peptide Conc.100 µM200 µM500 µM
Molar Excess of Azide1.5-fold3-fold5-fold
CuSO4 Concentration1 mM1 mM2 mM
Sodium Ascorbate Conc.5 mM5 mM10 mM
Representative Yield >90% >95% >98%

Applications in Research and Drug Development

The use of this compound for peptide modification enables a wide range of applications:

  • Fluorescent Labeling: Attachment of fluorescent dyes for use in cellular imaging, fluorescence polarization assays, and FRET studies.

  • Peptide-Drug Conjugates (PDCs): Conjugation of cytotoxic drugs to targeting peptides for selective delivery to cancer cells.

  • PEGylation: Modification with polyethylene (B3416737) glycol (PEG) to improve the pharmacokinetic properties of therapeutic peptides.

  • Radiolabeling: Introduction of chelating agents for radiolabeling with isotopes for PET or SPECT imaging.

  • Surface Immobilization: Attachment of peptides to surfaces for the development of biosensors and microarrays.

  • Generation of Peptide Dimers and Multimers: Linking multiple peptides together to enhance binding affinity or create multifunctional constructs.

Potential Challenges and Considerations

  • Off-Target Reactions: While the iodo- group preferentially reacts with cysteine, side reactions with other nucleophilic residues such as methionine, histidine, lysine, and the N-terminus can occur, especially at higher pH and reagent concentrations. Careful optimization of reaction conditions and thorough characterization of the product are crucial.

  • Solubility: The peptide or the final conjugate may have limited solubility in aqueous buffers. The use of co-solvents such as DMSO or DMF may be necessary.

  • Copper-Mediated Damage: The copper catalyst used in the click reaction can potentially damage the peptide. The use of copper-chelating ligands like THPTA is highly recommended to minimize this effect.

  • Purification: The purification of the final conjugate can be challenging, especially if the starting materials and the product have similar retention times on RP-HPLC. Optimization of the chromatographic conditions is often required.

By providing a robust and versatile method for peptide modification, this compound serves as a valuable tool for researchers and professionals in the fields of chemical biology, proteomics, and drug development.

Application Notes and Protocols for Surface Functionalization using 3-(2-Iodoethoxy)prop-1-yne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the bifunctional linker, 3-(2-Iodoethoxy)prop-1-yne, for the covalent modification of surfaces. This versatile reagent incorporates two distinct reactive functionalities: a terminal alkyne for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and an iodo group that serves as an excellent leaving group for nucleophilic substitution reactions.[1][2] This dual reactivity allows for a two-pronged approach to surface functionalization, enabling the immobilization of a wide array of molecules, from small organic compounds to large biomolecules.

The alkyne group facilitates highly efficient and specific ligation with azide-modified molecules, forming a stable triazole linkage.[1][3] This "click" reaction is renowned for its high yields, tolerance of a wide range of functional groups, and ability to be performed in aqueous conditions, making it ideal for bioconjugation.[3][4][5][6][7] The iodo group, on the other hand, allows for the attachment of molecules through nucleophilic substitution, providing an alternative and complementary method for surface modification.[2][8][9]

The ability to form self-assembled monolayers (SAMs) on various substrates, particularly gold, makes alkyne-terminated molecules like this compound a powerful tool for creating well-defined and functionalized surfaces.[10][11][12] Alkyne-based SAMs have shown advantages over traditional thiol-based systems, including enhanced stability.[10][11]

Data Presentation

The following tables summarize representative quantitative data for the key experimental procedures, illustrating the high efficiency of surface functionalization reactions using this compound.

Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Parameters

ParameterValueReference
SubstrateAlkyne-functionalized gold surface[10][11]
Azide-containing MoleculeAzido-PEG-Fluorescein (1 mM in DMSO)[13]
Catalyst SystemCuSO₄ (50 µM), THPTA (250 µM)[14]
Reducing AgentSodium Ascorbate (B8700270) (2.5 mM, freshly prepared)[14]
Reaction Time60 - 120 minutes[13]
TemperatureRoom Temperature[13]
Typical Surface Coverage> 90%[4][15]

Table 2: Nucleophilic Substitution Reaction Parameters

ParameterValueReference
SubstrateIodo-functionalized surface[8]
NucleophileThiol-modified peptide (1 mM in DMF)[16]
Base (optional)Triethylamine (B128534) (1.5 eq)[16]
SolventDimethylformamide (DMF)[8]
Reaction Time4 - 8 hours[8]
Temperature50 - 70 °C[8]
Typical Substitution Yield> 85%[16]

Table 3: Surface Characterization Data

Characterization TechniqueParameter MeasuredTypical Result for Functionalized SurfaceReference
X-ray Photoelectron Spectroscopy (XPS)Elemental composition (N 1s for triazole, S 2p for thiol)Presence of expected elemental signals confirming covalent attachment[12]
Contact Angle GoniometryWater contact angleChange in hydrophilicity/hydrophobicity consistent with attached molecule[12]
Atomic Force Microscopy (AFM)Surface morphology and thicknessSmooth, uniform monolayer with an increase in thickness post-functionalization[17]
Fourier-Transform Infrared Spectroscopy (FTIR)Vibrational modes of functional groupsAppearance of characteristic peaks for the immobilized molecule[18]

Experimental Protocols

Protocol 1: Formation of a this compound Self-Assembled Monolayer (SAM) on a Gold Surface

This protocol describes the initial step of functionalizing a gold substrate with the bifunctional linker.

Materials:

  • Gold-coated substrate (e.g., silicon wafer, glass slide)

  • This compound

  • Anhydrous ethanol (B145695)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Deionized water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 10-15 minutes to remove organic contaminants.

    • Rinse the substrate thoroughly with deionized water and then with ethanol.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol.

    • Immerse the cleaned and dried gold substrate in the linker solution.

    • Incubate for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation.

    • Remove the substrate from the solution and rinse thoroughly with ethanol to remove any physisorbed molecules.

    • Dry the functionalized substrate under a gentle stream of nitrogen gas.

    • The surface is now ready for subsequent functionalization via click chemistry or nucleophilic substitution.

Protocol 2: Surface Functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction to attach an azide-containing molecule to the alkyne-terminated surface.

Materials:

  • Alkyne-functionalized substrate (from Protocol 1)

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Deionized water

  • Nitrogen gas

Procedure:

  • Prepare Solutions:

    • Prepare a 1 mM solution of the azide-containing molecule in a suitable solvent (e.g., DMSO or water).

    • Prepare a 10 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh before each use.

  • Click Reaction:

    • In a reaction vessel, place the alkyne-functionalized substrate.

    • Add the solution of the azide-containing molecule to cover the surface.

    • Prepare the catalyst premix: in a separate tube, mix the CuSO₄ and THPTA stock solutions to achieve final concentrations of 50 µM and 250 µM, respectively, in the final reaction volume. Let it sit for 1-2 minutes.

    • Add the catalyst premix to the reaction vessel.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM.

    • Gently agitate the reaction vessel and allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

  • Washing:

    • Remove the substrate from the reaction solution.

    • Rinse the substrate thoroughly with the reaction buffer, followed by deionized water.

    • Dry the functionalized substrate under a gentle stream of nitrogen gas.

Protocol 3: Surface Functionalization via Nucleophilic Substitution

This protocol describes the attachment of a nucleophile-containing molecule to the iodo-functionalized surface.

Materials:

  • Iodo-functionalized substrate (from Protocol 1)

  • Nucleophile-containing molecule of interest (e.g., a thiol- or amine-containing molecule)

  • Anhydrous dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Triethylamine (optional, as a non-nucleophilic base)

  • Nitrogen gas

Procedure:

  • Prepare Solutions:

    • Prepare a 1-5 mM solution of the nucleophile-containing molecule in anhydrous DMF.

    • If the nucleophile is an amine, it may be beneficial to add 1.5 equivalents of triethylamine to the solution to act as a proton sponge.

  • Substitution Reaction:

    • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), place the iodo-functionalized substrate.

    • Add the solution of the nucleophile to cover the surface.

    • Seal the reaction vessel and heat to 50-70 °C.

    • Allow the reaction to proceed for 4-8 hours with gentle agitation.

  • Washing:

    • Cool the reaction vessel to room temperature.

    • Remove the substrate from the reaction solution.

    • Rinse the substrate thoroughly with the reaction solvent (e.g., DMF), followed by a solvent in which the product is soluble but the reactants are not (e.g., ethanol or dichloromethane), and finally with a volatile solvent like ethanol.

    • Dry the functionalized substrate under a gentle stream of nitrogen gas.

Visualizations

G Experimental Workflow for Surface Functionalization cluster_prep Surface Preparation cluster_sam SAM Formation cluster_click Click Chemistry cluster_sub Nucleophilic Substitution A Gold Substrate B Piranha Cleaning A->B C Rinsing & Drying B->C D Immersion in This compound Solution C->D E Incubation (12-24h) D->E F Rinsing & Drying E->F G Bifunctional Surface (Alkyne & Iodo) F->G H Add Azide-Molecule G->H L Add Nucleophile G->L I Add Cu(I) Catalyst H->I J Reaction (1-2h) I->J K Final Functionalized Surface J->K M Heating (4-8h) L->M N Final Functionalized Surface M->N

Caption: Workflow for surface functionalization.

G Reaction Schemes for Surface Functionalization cluster_click A) CuAAC (Click Chemistry) cluster_sub B) Nucleophilic Substitution alkyne Surface-O-(CH2)2-O-CH2-C≡CH triazole Surface-O-(CH2)2-O-CH2-[Triazole]-Molecule alkyne->triazole azide N3-Molecule azide->triazole catalyst Cu(I) Ascorbate catalyst->alkyne iodo Surface-O-(CH2)2-I substituted Surface-O-(CH2)2-Nu-Molecule iodo->substituted nucleophile Nu-Molecule nucleophile->substituted iodide I-

Caption: Reaction schemes for functionalization.

References

Application Notes and Protocols for the Use of "3-(2-Iodoethoxy)prop-1-yne" in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Iodoethoxy)prop-1-yne is a versatile heterobifunctional molecule for the modification of polymers. Its utility in polymer synthesis, particularly in the realm of biomaterials and drug delivery, stems from its two distinct reactive moieties: a terminal alkyne and an alkyl iodide. The terminal alkyne group is a substrate for highly efficient and orthogonal "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the thiol-yne reaction.[1][2] The alkyl iodide serves as a reactive handle for nucleophilic substitution reactions, with iodine being an excellent leaving group.

These application notes will focus on the use of this compound to functionalize a representative biodegradable polyester, poly(ε-caprolactone) (PCL), which is widely used in the biomedical field.[3][4] The protocols will detail the introduction of the iodoethoxypropyne moiety onto a hydroxyl-terminated PCL, followed by subsequent modifications via CuAAC and thiol-yne reactions to attach bioactive molecules or other functionalities. While direct literature on the polymerization of this compound as a monomer is scarce, its role as a post-polymerization modification agent is of significant interest.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and functionalization of alkyne-modified poly(ε-caprolactone). The data is representative of what can be expected when performing the described protocols.

Table 1: Synthesis of Hydroxyl-Terminated Poly(ε-caprolactone) (PCL-OH) via Ring-Opening Polymerization

EntryMonomer/Initiator RatioReaction Time (h)Mn ( g/mol ) (¹H NMR)Mn ( g/mol ) (GPC)PDI (Mw/Mn)Reference
125:1242,8503,1001.15[5]
250:1245,7006,2001.20[5]
3100:14811,40012,5001.25[5]

Table 2: Functionalization of PCL-OH with an Alkyne Moiety (Alkyne-PCL)

EntryPCL-OH Mn ( g/mol )ReagentReaction Time (h)Degree of Functionalization (%)Mn ( g/mol ) (GPC)PDI (Mw/Mn)Reference
13,1004-Pentynoic Acid24>953,3001.25[5]
25,000Propargyl Bromide12>985,2001.22[6]

Table 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Alkyne-PCL

EntryAlkyne-PCL Mn ( g/mol )Azide (B81097) CompoundCatalyst SystemReaction Time (h)Conversion (%)Reference
13,300Azido-PEG (Mn 2,000)CuBr/PMDETA24>99[5]
25,200Benzyl AzideCuSO₄/Sodium Ascorbate (B8700270)12>98[7]

Table 4: Thiol-Yne Reaction on Alkyne-PCL

EntryAlkyne-PCL Mn ( g/mol )Thiol CompoundPhotoinitiatorUV Irradiation Time (min)Conversion (%)Reference
16,4582,2'-(Ethylenedioxy)diethanethiolDMPA10>95[8]
210,0001-ThioglycerolIvocerin5>99[9]

Experimental Protocols

Protocol 1: Synthesis of Alkyne-Terminated Poly(ε-caprolactone)

This protocol describes the conversion of the terminal hydroxyl group of PCL to an alkyne group using a method analogous to established procedures for similar molecules.[5][6] This creates a versatile polymer precursor for subsequent "click" modifications.

Materials:

Procedure:

  • Preparation of PCL-OH solution: In a flame-dried Schlenk flask under an inert atmosphere, dissolve PCL-OH (1 equivalent) in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.5 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

  • Alkynylation: Cool the reaction mixture back to 0 °C. Add a solution of this compound (2 equivalents) in anhydrous THF dropwise. Allow the reaction to slowly warm to room temperature and stir for 24 hours.

  • Quenching: Quench the reaction by the slow addition of methanol at 0 °C.

  • Work-up: Concentrate the mixture under reduced pressure. Redissolve the residue in dichloromethane and wash with deionized water (3 times). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Precipitate the functionalized polymer by adding the concentrated DCM solution to a large volume of cold hexanes. Collect the precipitate by filtration and dry under vacuum at room temperature.

  • Characterization: Confirm the structure and purity of the alkyne-terminated PCL by ¹H NMR, ¹³C NMR, and GPC. The degree of functionalization can be calculated from the ¹H NMR spectrum by comparing the integration of the terminal alkyne proton with the polymer backbone protons.

Protocol 2: Functionalization of Alkyne-PCL via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of an azide-containing molecule to the alkyne-terminated PCL.

Materials:

  • Alkyne-terminated PCL

  • Azide-functionalized molecule of interest (e.g., Azido-PEG, a fluorescent dye with an azide group, or an azide-modified peptide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (optional, as a ligand)

  • Copper(I) bromide (CuBr) (alternative catalyst)

  • Solvent (e.g., DMF, DMSO, THF/water mixture)

Procedure:

  • Reaction Setup: In a vial, dissolve alkyne-terminated PCL (1 equivalent) and the azide-functionalized molecule (1.2 equivalents) in the chosen solvent.

  • Catalyst Preparation (In situ reduction of Cu(II)): In a separate vial, prepare a stock solution of CuSO₄·5H₂O in deionized water. In another vial, prepare a fresh stock solution of sodium ascorbate in deionized water.

  • Reaction Initiation: To the stirred polymer/azide solution, add the CuSO₄ solution (0.1 equivalents) followed by the sodium ascorbate solution (0.5 equivalents). A color change is typically observed.

  • (Alternative) Catalyst Addition (Using Cu(I)): If using a Cu(I) source directly, degas the polymer/azide solution by bubbling with argon or nitrogen for 20 minutes. In a separate flask under an inert atmosphere, suspend CuBr (0.1 equivalents) in the solvent, add PMDETA (0.1 equivalents), and then add this catalyst mixture to the polymer/azide solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Purification: To remove the copper catalyst, pass the reaction mixture through a short column of basic alumina (B75360) or silica (B1680970) gel. Alternatively, dialyze the reaction mixture against a suitable solvent (e.g., deionized water if the polymer conjugate is water-soluble, or a suitable organic solvent).

  • Isolation: Isolate the product by precipitation in a non-solvent, followed by filtration and drying under vacuum.

  • Characterization: Confirm the successful conjugation by ¹H NMR (disappearance of the alkyne proton signal and appearance of the triazole proton signal), FTIR (disappearance of the azide stretch), and GPC (increase in molecular weight).

Protocol 3: Functionalization of Alkyne-PCL via Thiol-Yne Reaction

This protocol describes the photoinitiated addition of a thiol-containing molecule across the alkyne bond of the functionalized PCL.

Materials:

  • Alkyne-terminated PCL

  • Thiol-functionalized molecule of interest (e.g., 1-thioglycerol, cysteine-containing peptide)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA))

  • Solvent (e.g., THF, DCM)

  • UV lamp (e.g., 365 nm)

Procedure:

  • Reaction Setup: In a quartz reaction vessel, dissolve alkyne-terminated PCL (1 equivalent) and the photoinitiator (e.g., 1-5 mol% relative to the alkyne groups) in the chosen solvent.

  • Addition of Thiol: Add the thiol-functionalized molecule (2.2 equivalents to ensure double addition if desired, or 1.1 equivalents for single addition) to the solution.

  • Degassing: Degas the solution by bubbling with an inert gas for 15-20 minutes to remove oxygen, which can quench the radical reaction.

  • Photopolymerization: While stirring, expose the reaction mixture to UV light. Monitor the reaction progress by ¹H NMR or FTIR by taking aliquots at different time points.

  • Isolation: Once the reaction is complete (typically within minutes to an hour), concentrate the solution and precipitate the polymer product in a non-solvent.

  • Purification: Collect the precipitate by filtration, wash with the non-solvent, and dry under vacuum.

  • Characterization: Analyze the product by ¹H NMR (disappearance of the alkyne proton and appearance of vinyl sulfide (B99878) protons), and GPC.

Visualizations

experimental_workflow cluster_modification Post-Polymerization Modification PCL_OH PCL-OH Alkyne_PCL Alkyne-PCL PCL_OH->Alkyne_PCL Functionalization NaH 1. NaH, THF Iodo_alkyne 2. This compound CuAAC_reaction CuAAC Reaction (Azide-R, Cu(I)) Alkyne_PCL->CuAAC_reaction Thiol_yne_reaction Thiol-Yne Reaction (Thiol-R, UV) Alkyne_PCL->Thiol_yne_reaction Triazole_PCL Triazole-PCL-R CuAAC_reaction->Triazole_PCL Thiol_ether_PCL Thiol-Ether-PCL-R Thiol_yne_reaction->Thiol_ether_PCL CuAAC_pathway Alkyne_PCL Alkyne-PCL Intermediate Copper Acetylide Intermediate Alkyne_PCL->Intermediate Azide_R Azide-R Triazole_PCL 1,2,3-Triazole Linked PCL-R Conjugate Azide_R->Triazole_PCL Cu_I Cu(I) Catalyst Cu_I->Intermediate Intermediate->Triazole_PCL drug_delivery_pathway Nanoparticle Drug-Loaded Polymer Nanoparticle Cell Target Cell Nanoparticle->Cell Targeting Targeting_Ligand Targeting Ligand (via Click Chemistry) Targeting_Ligand->Nanoparticle Endocytosis Receptor-Mediated Endocytosis Cell->Endocytosis Receptor Cell Surface Receptor Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (e.g., pH, enzyme) Endosome->Drug_Release Drug Drug Drug_Release->Drug Therapeutic_Effect Therapeutic Effect Drug->Therapeutic_Effect

References

Application Notes and Protocols: The Use of 3-(2-Iodoethoxy)prop-1-yne in Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, regioselectivity, and biocompatibility.[1][2][3] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097).[1][2] 3-(2-Iodoethoxy)prop-1-yne is a versatile bifunctional crosslinker designed for use in CuAAC.[4][5][6] Its structure incorporates a terminal alkyne for reaction with azide-containing molecules and a primary alkyl iodide. The iodine atom serves as an excellent leaving group for subsequent nucleophilic substitution reactions, allowing for a two-step, sequential functionalization strategy.[4][7] This makes the reagent highly valuable in drug discovery, chemical biology, and materials science for creating complex molecular architectures and chemical probes.[2]

Reaction Mechanism and Application Workflow

The primary reaction of this compound involves the Cu(I)-catalyzed cycloaddition with an azide. The resulting product retains the reactive iodo-group, which can be targeted in a second step for conjugation to another molecule.

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Alkyne This compound (I-CH₂CH₂-O-CH₂-C≡CH) Product 1,4-Disubstituted Triazole (Retains Iodo Group for further reaction) Alkyne->Product + Reaction Azide Azide-Containing Molecule (R-N₃) Azide->Product + Catalyst Cu(I) Source (e.g., CuSO₄ + Na Ascorbate) Catalyst->Product Catalyzes

Caption: CuAAC reaction of this compound with an azide.

This dual functionality is ideal for crosslinking applications, as illustrated in the logical workflow below. An azide-modified biomolecule can first be linked via click chemistry, followed by the attachment of a second molecule, such as a fluorescent dye or a drug payload, via nucleophilic substitution of the iodide.

Logical_Workflow start Bifunctional Linker Alkyne Iodo Group step1 Step 1: CuAAC Reaction Reacts with Azide-Biomolecule (R₁-N₃) start:f0->step1 Click Chemistry intermediate Intermediate Product Triazole-Linker-Biomolecule Iodo Group (Reactive) step1->intermediate step2 Step 2: Nucleophilic Substitution Reacts with Nucleophile (Nu-R₂) (e.g., Thiol, Amine) intermediate:f1->step2 Substitution final Final Conjugate Biomolecule₁-Linker-Molecule₂ step2->final

Caption: Logical workflow for two-step bioconjugation.

Quantitative Data Summary: Typical Reaction Parameters

The following table summarizes typical starting concentrations and conditions for the copper-catalyzed azide-alkyne cycloaddition with biomolecules in an aqueous environment. These parameters may require optimization depending on the specific substrates.[1][8]

ComponentTypical Concentration / RatioPurpose
Alkyne Substrate 1 - 10 equivalents (vs. Azide)The alkyne-containing molecule to be conjugated.
Azide Substrate 1 equivalent (limiting reagent)The azide-containing molecule, often a biomolecule.
Copper(II) Sulfate (CuSO₄) 50 µM - 1 mMPrecursor to the active Cu(I) catalyst.
Sodium Ascorbate (B8700270) 5 - 50 equivalents (vs. Cu)Reducing agent to generate and maintain the active Cu(I) oxidation state.[8][9]
Cu(I)-Stabilizing Ligand 2 - 5 equivalents (vs. Cu)Accelerates the reaction and protects biomolecules from oxidative damage.[8][9]
(e.g., THPTA, TBTA)THPTA is water-soluble and common for bioconjugation.[1]
Solvent Aqueous Buffer (e.g., PBS)Biocompatible reaction medium. Co-solvents like DMSO may be used.
Temperature Room Temperature (20-25 °C)Mild conditions suitable for sensitive biological samples.
Reaction Time 30 minutes - 24 hoursMonitored by LC-MS or other appropriate analytical methods.

Detailed Experimental Protocol

This protocol provides a general method for conjugating an azide-containing biomolecule with this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_reagents 1. Prepare Stock Solutions (Alkyne, Azide, CuSO₄, Ligand, Na Ascorbate) prep_ligand 2. Pre-complex CuSO₄ and Ligand prep_reagents->prep_ligand mix 3. Combine Azide-Biomolecule and Alkyne in Buffer prep_ligand->mix initiate 4. Add Cu/Ligand Complex mix->initiate start_rxn 5. Initiate with Sodium Ascorbate initiate->start_rxn incubate 6. Incubate at RT (Protect from light) start_rxn->incubate purify 7. Purify Conjugate (e.g., SEC, Dialysis) incubate->purify analyze 8. Characterize Product (e.g., LC-MS, SDS-PAGE) purify->analyze

Caption: General experimental workflow for CuAAC bioconjugation.

1. Materials and Reagents:

  • Azide-modified biomolecule (e.g., protein, oligonucleotide)

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO, optional, for dissolving alkyne)

  • Purification system (e.g., size-exclusion chromatography columns, dialysis tubing)

2. Preparation of Stock Solutions:

  • Azide-Biomolecule: Prepare a solution of known concentration in PBS.

  • This compound: Prepare a 10-100 mM stock solution in DMSO or an appropriate buffer.

  • CuSO₄: Prepare a 20-50 mM stock solution in deionized water.

  • THPTA Ligand: Prepare a 50-100 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be made fresh immediately before use as ascorbate readily oxidizes.

3. Reaction Procedure:

  • In a microcentrifuge tube, add the azide-modified biomolecule solution to the desired final volume of PBS buffer.

  • Add the stock solution of this compound to achieve the desired excess (e.g., 10 equivalents). Mix gently by pipetting.

  • Prepare the catalyst premix: In a separate tube, combine the CuSO₄ stock solution and the THPTA ligand stock solution to achieve a 1:5 molar ratio of Cu:Ligand.[8] Let this mixture stand for 1-2 minutes.

  • Add the catalyst premix to the reaction tube containing the azide and alkyne. The final concentration of copper is typically between 50 µM and 250 µM.[8]

  • To initiate the reaction, add the freshly prepared sodium ascorbate solution to the reaction mixture. A typical final concentration is 2.5-5 mM.[1]

  • Mix the final solution gently and incubate at room temperature for 1-4 hours. Protect the reaction from light. The reaction progress can be monitored by an appropriate technique (e.g., LC-MS for small molecules, SDS-PAGE with fluorescent visualization for proteins).

4. Purification and Analysis:

  • Once the reaction is complete, remove unreacted small molecules and the copper catalyst. For proteins, this is typically achieved using size-exclusion chromatography (desalting column) or dialysis against PBS.

  • Analyze the purified product to confirm conjugation. Mass spectrometry can confirm the mass addition, while SDS-PAGE followed by Coomassie staining and/or fluorescence imaging (if a fluorescent azide was used) can show the successful modification of a protein.

5. Safety Precautions:

  • Organic azides can be explosive and should be handled with care in a well-ventilated fume hood, avoiding contact with heavy metals outside of the intended reaction.[10]

  • Copper salts can be toxic. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dispose of all chemical waste according to institutional guidelines.

References

Troubleshooting & Optimization

Troubleshooting "3-(2-Iodoethoxy)prop-1-yne" reaction failures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2-Iodoethoxy)prop-1-yne. The information is designed to address common issues encountered during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Purity

Q1: My synthesis of this compound is resulting in a low yield. What are the common causes?

A1: Low yields in the synthesis of this compound, which is typically a two-step process involving a Williamson ether synthesis followed by a Finkelstein reaction, can arise from several factors:

  • Incomplete initial ether formation: The initial Williamson ether synthesis to form the chloro- or bromo-intermediate may not have gone to completion. Ensure you are using a sufficiently strong base (e.g., sodium hydride) under anhydrous conditions to fully deprotonate the alcohol.

  • Competing E2 elimination: During the Williamson ether synthesis, the alkoxide can act as a base, leading to the formation of an alkene byproduct, especially if using a secondary halide.[1] Lowering the reaction temperature can favor the desired SN2 substitution over E2 elimination.[1]

  • Inefficient Finkelstein reaction: The conversion of the chloro/bromo-intermediate to the iodo-product via the Finkelstein reaction is an equilibrium process.[2][3] To drive the reaction to completion, it is crucial to use a solvent in which the sodium iodide is soluble, but the resulting sodium chloride or bromide is not, such as dry acetone (B3395972).[3][4][5] Using an excess of sodium iodide can also shift the equilibrium towards the product.[2]

  • Decomposition of the product: Propargyl ethers can be sensitive to heat and light.[6] Overheating during purification or prolonged exposure to light can lead to degradation.

Q2: I am observing a significant amount of an alkene byproduct in my reaction mixture. How can I minimize this?

A2: The formation of an alkene is a strong indicator that the E2 elimination pathway is competing with the desired SN2 reaction during the Williamson ether synthesis step.[1][7] This is a common issue when using secondary halides.[1][7] To minimize alkene formation:

  • Optimize Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination.[1] Elimination reactions typically have a higher activation energy.[1]

  • Choice of Base and Halide: While a strong base is necessary to form the alkoxide, using a less sterically hindered primary halide is preferable to using a secondary halide.[7][8]

Q3: The Finkelstein reaction to introduce the iodine is not proceeding to completion. What can I do?

A3: The success of the Finkelstein reaction is highly dependent on the reaction conditions:[2][3]

  • Solvent Choice: The classic Finkelstein reaction utilizes the differential solubility of halide salts in acetone. Sodium iodide is soluble in acetone, while sodium chloride and sodium bromide are not, causing them to precipitate and drive the reaction forward according to Le Châtelier's principle.[3][4][5] Ensure your acetone is anhydrous.

  • Excess of Iodide Salt: Using a large excess of sodium iodide can help push the equilibrium towards the formation of the desired alkyl iodide.[2]

  • Reaction Time and Temperature: While the reaction is often performed at room temperature, gentle heating may be required to increase the reaction rate. Monitor the reaction progress by TLC or GC.

Stability & Handling

Q4: Is this compound stable? What are the recommended storage conditions?

A4: As a propargyl ether, this compound is susceptible to peroxide formation upon exposure to oxygen, light, and heat.[6] Peroxides can be explosive when concentrated.[9] Therefore, it is crucial to handle and store this compound with care.

  • Storage: Store in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen).[6][10] Keep it in a cool, dark place, away from heat and light.[6][10]

  • Handling: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11][12] Handle in a well-ventilated area, such as a fume hood.[12] Avoid contact with metals, as they can catalyze decomposition.[9]

Q5: How can I test for the presence of peroxides in my this compound sample?

A5: Visual inspection can sometimes indicate the presence of peroxides. Look for the formation of crystals, a cloudy appearance, or a viscous liquid.[6] For a more definitive test, peroxide test strips are commercially available and provide a semi-quantitative measurement.[9] A simple qualitative test involves adding the sample to a potassium iodide solution; the formation of a yellow to brown color indicates the presence of peroxides.

Reactivity

Q6: I am using this compound in a subsequent reaction, but it is not proceeding as expected. What could be the issue?

A6: The reactivity of this compound is centered around the terminal alkyne and the carbon-iodine bond.[13]

  • Functionality Interference: The terminal alkyne can be deprotonated by strong bases. If your subsequent reaction involves a strong base and is not intended to react with the alkyne, you may need to protect this group.

  • Nucleophilic Substitution at the Iodo-group: The iodine is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack.[13] If your reaction conditions include nucleophiles, you may observe unintended side reactions at this position.

  • Purity of the Starting Material: Ensure your this compound is pure and free of any unreacted starting materials or byproducts from its synthesis, as these can interfere with subsequent reactions.

Experimental Protocols

Synthesis of this compound

This is a representative two-step procedure based on standard organic chemistry methodologies.

Step 1: Williamson Ether Synthesis to form 3-(2-Chloroethoxy)prop-1-yne

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), add propargyl alcohol (1.0 eq) to anhydrous tetrahydrofuran (B95107) (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes. Add 1-bromo-2-chloroethane (B52838) (1.2 eq) dropwise via the dropping funnel.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and quench cautiously with water. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Finkelstein Reaction to form this compound

  • Setup: In a round-bottom flask, dissolve the purified 3-(2-chloroethoxy)prop-1-yne (1.0 eq) in anhydrous acetone.

  • Reaction: Add sodium iodide (1.5 eq) to the solution. Stir the mixture at room temperature. The formation of a white precipitate (sodium chloride) should be observed.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Filter off the precipitate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether and wash with water and then with a dilute solution of sodium thiosulfate (B1220275) to remove any residual iodine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound 164118-56-3C₅H₇IO210.01
3-(2-(2-Iodoethoxy)ethoxy)prop-1-yne1234387-33-7C₇H₁₁IO₂254.07

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_williamson Step 1: Williamson Ether Synthesis cluster_finkelstein Step 2: Finkelstein Reaction Propargyl_Alcohol Propargyl Alcohol Alkoxide Propargyl Alkoxide Propargyl_Alcohol->Alkoxide Deprotonation Chloro_intermediate 3-(2-Chloroethoxy)prop-1-yne NaH_THF 1. NaH, THF, 0°C to RT Alkoxide->Chloro_intermediate SN2 Attack Chloroethane 2. 1-Bromo-2-chloroethane Chloro_intermediate_f 3-(2-Chloroethoxy)prop-1-yne Chloro_intermediate->Chloro_intermediate_f Final_Product This compound Chloro_intermediate_f->Final_Product Halogen Exchange (SN2) NaI_Acetone NaI, Acetone, RT Troubleshooting_Logic Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Potential Solutions Low_Yield Low Yield Observed Incomplete_Ether Incomplete Williamson Ether Synthesis Low_Yield->Incomplete_Ether E2_Competition E2 Elimination Side Reaction Low_Yield->E2_Competition Incomplete_Finkelstein Incomplete Finkelstein Reaction Low_Yield->Incomplete_Finkelstein Decomposition Product Decomposition Low_Yield->Decomposition Stronger_Base Use Stronger Base (e.g., NaH) Ensure Anhydrous Conditions Incomplete_Ether->Stronger_Base Lower_Temp Lower Reaction Temperature E2_Competition->Lower_Temp Optimize_Finkelstein Use Dry Acetone Excess NaI Incomplete_Finkelstein->Optimize_Finkelstein Proper_Handling Store Cool & Dark Inert Atmosphere Decomposition->Proper_Handling Safety_Precautions Safety Precautions for Handling Propargyl Ethers cluster_hazards Primary Hazards cluster_controls Control Measures Propargyl_Ether This compound (Propargyl Ether) Peroxide Peroxide Formation (Explosion Risk) Propargyl_Ether->Peroxide Instability Heat & Light Sensitive Propargyl_Ether->Instability Storage Store Cool & Dark Under Inert Gas Peroxide->Storage Testing Periodically Test for Peroxides Peroxide->Testing Disposal Dispose of Old Samples Peroxide->Disposal Instability->Storage Handling Use Fume Hood Wear PPE Instability->Handling

References

Optimizing reaction conditions for "3-(2-Iodoethoxy)prop-1-yne"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 3-(2-Iodoethoxy)prop-1-yne.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Williamson ether synthesis reaction between a propargyl alcohol derivative and a 2-iodoethanol (B1213209) derivative.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete Deprotonation: The alkoxide of propargyl alcohol was not fully formed.- Ensure the base used (e.g., Sodium Hydride) is fresh and of high purity. - Use a slight excess of the base (1.1-1.2 equivalents). - Allow sufficient time for the deprotonation to occur before adding the 2-iodoethanol derivative.
2. Inactive 2-Iodoethanol Derivative: The iodo group is a good leaving group, but the reagent may have degraded.- Use freshly prepared or purified 2-iodoethanol or a suitable precursor. - Store iodo-compounds in a cool, dark place to prevent degradation.
3. Unfavorable Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.- Gradually increase the reaction temperature in 5-10°C increments. A typical range for this synthesis is room temperature to 60°C.
Presence of Significant Side Products 1. Elimination Reaction: The alkoxide may be acting as a base, causing elimination of HI from the 2-iodoethanol derivative, especially at higher temperatures.- Maintain a moderate reaction temperature. - Consider using a less hindered base if applicable.
2. Dimerization or Polymerization: The propargyl group can undergo side reactions.- Use a dilute solution to minimize intermolecular reactions. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative coupling.
Difficult Purification 1. Co-elution of Starting Materials and Product: The starting materials and product may have similar polarities.- Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider alternative purification methods such as distillation under reduced pressure if the product is thermally stable.
2. Product Instability: The iodo-alkyne functionality may be sensitive to certain conditions.- Avoid prolonged exposure to light and high temperatures during purification and storage. - Use a neutral or slightly acidic wash during the workup to remove any basic residues.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Williamson ether synthesis. This involves the deprotonation of propargyl alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and attacks a suitable 2-iodoethyl electrophile, such as 1,2-diiodoethane (B146647) or 2-iodoethanol that has been activated (e.g., as a tosylate).

Q2: What are the critical parameters to control for optimizing the reaction yield?

A2: The critical parameters to optimize are:

  • Base: The choice and quantity of the base are crucial for efficient deprotonation without causing side reactions.

  • Temperature: The reaction temperature needs to be high enough to ensure a reasonable reaction rate but low enough to minimize side reactions like elimination.

  • Solvent: A polar aprotic solvent like THF or DMF is typically used to dissolve the reactants and facilitate the SN2 reaction.

  • Concentration: Running the reaction at a suitable dilution can help to minimize intermolecular side reactions.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot for the starting materials (propargyl alcohol and the 2-iodoethyl derivative) and the product should be followed over time. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.

Q4: What are the expected spectroscopic signatures for this compound?

A4: In the 1H NMR spectrum, you should expect to see signals corresponding to the acetylenic proton, the methylene (B1212753) group adjacent to the alkyne, the two methylene groups of the ethoxy linker, and the methylene group attached to the iodine. In the 13C NMR, characteristic peaks for the alkyne carbons and the carbon bearing the iodine would be expected. The IR spectrum should show a characteristic C-H stretch for the terminal alkyne around 3300 cm-1 and the C≡C stretch around 2100 cm-1.

Experimental Protocols

General Protocol for the Williamson Ether Synthesis of this compound

Materials:

  • Propargyl alcohol

  • Sodium hydride (60% dispersion in mineral oil)

  • 1,2-Diiodoethane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Solvents for column chromatography (e.g., Hexane/Ethyl Acetate (B1210297) mixture)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under an inert atmosphere (N2 or Ar), add propargyl alcohol (1.0 eq) dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0°C and add a solution of 1,2-diiodoethane (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Data Presentation

Table 1: Representative Reaction Conditions for Optimization
Entry Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1NaH (1.1)THF252465
2NaH (1.1)DMF251870
3NaH (1.5)THF252460
4NaH (1.1)THF501255 (with side products)
5KHMDS (1.1)THF0 to 252068

Note: The yields presented are hypothetical and for illustrative purposes to guide optimization.

Mandatory Visualization

Reaction_Pathway Propargyl_Alcohol Propargyl Alcohol Propargyl_Alkoxide Propargyl Alkoxide Propargyl_Alcohol->Propargyl_Alkoxide + NaH - H2 NaH NaH (Base) Diiodoethane 1,2-Diiodoethane Product This compound Diiodoethane->Product SN2 Attack Propargyl_Alkoxide->Product

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow A Reactant Preparation (Propargyl Alcohol, NaH, 1,2-Diiodoethane) B Deprotonation (Formation of Alkoxide) A->B C Nucleophilic Substitution (SN2 Reaction) B->C D Reaction Quench C->D E Workup (Extraction & Washing) D->E F Purification (Column Chromatography) E->F G Product Characterization (NMR, IR, MS) F->G

Caption: General experimental workflow for the synthesis and purification.

Troubleshooting_Tree Start Low Yield? Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Yes Side_Products Significant Side Products Start->Side_Products Yes Purification_Loss Loss during Purification Start->Purification_Loss Yes Check_Base Check Base Activity/ Increase Equivalents Incomplete_Reaction->Check_Base Increase_Temp_Time Increase Temp/Time Incomplete_Reaction->Increase_Temp_Time Check_Electrophile Check Electrophile Purity Incomplete_Reaction->Check_Electrophile Lower_Temp Lower Reaction Temp Side_Products->Lower_Temp Dilute_Reaction Use Higher Dilution Side_Products->Dilute_Reaction Optimize_Chroma Optimize Chromatography Purification_Loss->Optimize_Chroma

Caption: A decision tree for troubleshooting low reaction yields.

Technical Support Center: Purification of 3-(2-Iodoethoxy)prop-1-yne Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of "3-(2-Iodoethoxy)prop-1-yne" reaction products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in the synthesis of this compound?

A1: When synthesizing this compound from 2-(prop-2-yn-1-yloxy)ethanol via an Appel-type reaction (using triphenylphosphine (B44618) and iodine), the most common impurities are:

  • Unreacted starting material: 2-(prop-2-yn-1-yloxy)ethanol.

  • Reaction byproduct: Triphenylphosphine oxide (TPPO).

  • Excess reagents: Unreacted iodine.

  • Side products: Small amounts of di-iodinated species or other degradation products may be present.

Q2: My crude product is a sticky oil/solid. How should I proceed with purification?

A2: This is common due to the presence of triphenylphosphine oxide. An initial extractive workup is recommended to remove the bulk of water-soluble impurities and some of the TPPO. Following the workup, column chromatography is typically necessary to isolate the pure product.

Q3: I am seeing a large, polar spot on my TLC that I suspect is triphenylphosphine oxide. How can I effectively remove it?

A3: Triphenylphosphine oxide can be challenging to remove completely. Here are a few strategies:

  • Precipitation: In some cases, TPPO can be precipitated from a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate (B1210297). After concentrating the reaction mixture, dissolve the residue in a minimal amount of dichloromethane (B109758) or ethyl acetate and add hexanes until a white precipitate (TPPO) forms. Filter and concentrate the filtrate. This may need to be repeated.

  • Column Chromatography: A well-chosen solvent system for column chromatography is the most effective method for complete removal. A gradient elution is often successful.

Q4: My product seems to be degrading during column chromatography. What can I do to minimize this?

A4: Iodoalkynes can be sensitive to acidic conditions and prolonged exposure to silica (B1680970) gel.

  • Deactivate Silica Gel: Co-evaporate the silica gel with a small amount of a volatile base like triethylamine (B128534) (1-2% in the solvent) before packing the column. Alternatively, you can add 1-2% triethylamine to your elution solvent.

  • Use Alumina (B75360): For particularly sensitive compounds, basic or neutral alumina can be used as the stationary phase instead of silica gel.

  • Speed: Run the column as quickly as possible (flash chromatography) to minimize the time the compound spends on the stationary phase.

Q5: What is a good starting solvent system for column chromatography of this compound?

A5: A good starting point for developing a solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. Based on the polarity of the starting material and product, a gradient elution from 5% to 30% ethyl acetate in hexanes is a reasonable range to explore using thin-layer chromatography (TLC) beforehand.

Q6: How can I tell if my collected fractions contain the desired product?

A6: The collected fractions should be analyzed by TLC. Spot the fractions on a TLC plate along with a sample of your crude reaction mixture and, if available, a standard of the starting material. The product, this compound, should be less polar than the starting alcohol, 2-(prop-2-yn-1-yloxy)ethanol. Staining with potassium permanganate (B83412) or iodine can help visualize the spots.

Quantitative Data

The following table summarizes typical data for the purification of iodoalkyne ethers prepared via an Appel reaction. Please note that actual results may vary depending on the specific reaction conditions and scale.

ParameterTypical ValueNotes
Crude Yield >95%Often contains significant amounts of byproducts.
Purified Yield 60-85%Dependent on the efficiency of the purification method.
Purity after Extraction 50-70%The main remaining impurity is often triphenylphosphine oxide.
Purity after Column Chromatography >95%With an optimized solvent system.
TLC Rf of Product 0.4 - 0.6In 20% Ethyl Acetate/Hexanes (this is an estimate and should be determined experimentally).
TLC Rf of Starting Material 0.1 - 0.3In 20% Ethyl Acetate/Hexanes (this is an estimate and should be determined experimentally).
TLC Rf of TPPO ~0.1 (can streak)In 20% Ethyl Acetate/Hexanes.

Experimental Protocols

Extractive Workup Protocol

This protocol is designed to remove water-soluble impurities and a portion of the triphenylphosphine oxide from the crude reaction mixture.

  • Quenching the Reaction: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

  • Solvent Removal: If the reaction was performed in a solvent like dichloromethane, it can be diluted with a water-immiscible solvent like diethyl ether or ethyl acetate. If the reaction solvent is miscible with water (e.g., THF), it should be removed under reduced pressure.

  • Aqueous Wash: Transfer the organic mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Saturated aqueous sodium thiosulfate (B1220275) solution (to quench any remaining iodine).

    • Water.

    • Saturated aqueous sodium chloride solution (brine).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

Column Chromatography Protocol

This protocol describes the purification of the crude product using flash column chromatography.

  • Prepare the Slurry: In a beaker, add silica gel to a non-polar solvent (e.g., hexanes) to create a slurry.

  • Pack the Column:

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a layer of sand.

    • Pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the column solvent (or a slightly more polar solvent if necessary for solubility).

    • Carefully add the sample to the top of the column.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with a low polarity solvent system (e.g., 5% ethyl acetate in hexanes).

    • Gradually increase the polarity of the solvent system (e.g., to 10%, 15%, 20% ethyl acetate in hexanes) to elute the product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Purification_Workflow start Crude Reaction Mixture workup Extractive Workup (Wash with Na2S2O3, H2O, Brine) start->workup dry Dry over Na2SO4/MgSO4 workup->dry concentrate1 Concentrate dry->concentrate1 column_chrom Column Chromatography (Silica Gel, Hexanes/EtOAc gradient) concentrate1->column_chrom collect_fractions Collect & Analyze Fractions (TLC) column_chrom->collect_fractions concentrate2 Combine & Concentrate Pure Fractions collect_fractions->concentrate2 product Pure this compound concentrate2->product

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree start Purification Issue q1 Product degrading on column? start->q1 a1_yes Deactivate silica with triethylamine or use alumina. q1->a1_yes Yes q2 Poor separation from TPPO? q1->q2 No a2_yes Optimize solvent gradient (TLC). Consider precipitation of TPPO. q2->a2_yes Yes q3 Product not eluting? q2->q3 No a3_yes Increase solvent polarity. q3->a3_yes Yes a3_no Check for other issues. q3->a3_no No

Caption: Troubleshooting decision tree for purification issues.

Side reactions of "3-(2-Iodoethoxy)prop-1-yne" and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 3-(2-Iodoethoxy)prop-1-yne in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional crosslinking reagent. It possesses two key reactive groups:

  • A terminal alkyne : This group is primarily used for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction, to form stable triazole linkages with azide-modified molecules.[1]

  • A primary alkyl iodide : The iodine atom serves as an excellent leaving group in nucleophilic substitution reactions (SN2), allowing for the covalent attachment to nucleophilic functional groups such as thiols (e.g., from cysteine residues in proteins).[1][2]

This dual reactivity makes it a versatile tool in bioconjugation for creating antibody-drug conjugates (ADCs), functionalizing biomolecules, and in materials science.

Q2: What are the main side reactions I should be aware of when using this reagent?

The two primary modes of reactivity also give rise to two main categories of side reactions:

  • From the Alkyne Group : The most common side reaction is the oxidative homo-coupling of the terminal alkyne, often referred to as Glaser coupling.[3][4][5] This results in the formation of a diyne dimer, which can complicate purification and reduce the yield of the desired product. This reaction is also catalyzed by copper, particularly in the presence of oxygen.

  • From the Alkyl Iodide Group : The alkyl iodide is susceptible to reaction with any nucleophile present in the reaction mixture. This can lead to the formation of undesired byproducts if other nucleophiles compete with your target. Additionally, if a strong base is used, an E2 elimination reaction can occur, leading to the formation of an alkene.[6][7][8]

Q3: How should I store this compound to ensure its stability?

Due to the presence of an ether linkage, this compound is susceptible to the formation of explosive peroxides over time upon exposure to air and light.[9][10][11][12][13]

Storage Recommendations:

  • Store in a tightly sealed, amber glass bottle to protect from light.

  • Store in a cool, dark, and dry place.

  • For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

  • Always date the bottle upon receipt and upon opening. It is recommended to test for the presence of peroxides periodically, especially for older, opened containers.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Click Chemistry Product
Possible Cause Suggested Solution
Oxidative Homo-coupling (Glaser Coupling) of the Alkyne Increase the concentration of the reducing agent (e.g., sodium ascorbate) to maintain the copper in the Cu(I) oxidation state. A 5-fold excess of ascorbate (B8700270) over copper is a good starting point.[14] Ensure the reaction is performed under an inert atmosphere (argon or nitrogen) to minimize oxygen exposure.[14]
Copper Catalyst Sequestration In complex biological mixtures, the copper catalyst may be sequestered by other molecules (e.g., proteins, buffers containing chelating agents).[14] Increase the concentration of the copper catalyst and the stabilizing ligand (e.g., THPTA). Consider adding a sacrificial metal ion like Zn(II) to bind to sequestering agents.[14]
Reaction with Alkyl Iodide If your reaction mixture contains nucleophiles, they may be reacting with the iodo group, consuming your starting material. Consider a two-step conjugation strategy if possible: perform the click reaction first, purify the product, and then perform the nucleophilic substitution.
Degradation of the Reagent The reagent may have degraded due to improper storage (e.g., peroxide formation). Test for peroxides and, if present, purify or discard the reagent. Use a fresh bottle if in doubt.
Issue 2: Presence of an Unexpected High Molecular Weight Byproduct
Possible Cause Suggested Solution
Dimerization via Glaser Coupling This is the most likely cause. The mass of the byproduct should correspond to the dimer of your starting alkyne-containing molecule. To mitigate this, follow the suggestions for preventing homo-coupling in the table above (increase reducing agent, exclude oxygen).[14] The choice of copper-stabilizing ligand can also influence the rate of Glaser coupling.[4]
Reaction of Both Ends of the Linker If your target molecule for the click reaction also contains a nucleophile, or vice versa, you might be forming oligomers. A redesign of the experimental strategy to a sequential, two-step process is recommended.
Issue 3: Loss of the Iodine Moiety or Unwanted Substitution
Possible Cause Suggested Solution
Reaction with Buffer Components Some common biological buffers contain nucleophiles (e.g., Tris, HEPES). If possible, switch to a non-nucleophilic buffer like phosphate (B84403) or borate.
Reaction with the Target Biomolecule If your biomolecule has multiple nucleophilic sites (e.g., cysteine and lysine (B10760008) residues), you may get non-specific labeling. Consider protecting other reactive sites on your biomolecule before performing the conjugation with the iodoalkane.
Presence of a Strong Base If your reaction conditions are basic, you may be promoting E2 elimination. Ensure the pH of your reaction is controlled and avoid the use of strong, non-nucleophilic bases if substitution is desired.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a starting point and should be optimized for your specific application.

  • Reagent Preparation :

    • Prepare a stock solution of your azide-containing molecule in a suitable solvent (e.g., DMSO, water).

    • Prepare a stock solution of this compound in an organic solvent like DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of a water-soluble Cu(I) stabilizing ligand (e.g., THPTA) in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup :

    • In a microcentrifuge tube, add your azide-containing molecule to the desired final concentration in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Add the this compound stock solution to a final concentration typically 1.5 to 5 equivalents over the azide.

    • Prepare the catalyst premix: combine the CuSO₄ and THPTA solutions in a 1:5 molar ratio and let it stand for 2-3 minutes.

    • Add the catalyst premix to the reaction mixture. The final copper concentration is typically 50-250 µM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

  • Reaction and Purification :

    • Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by LC-MS or other appropriate analytical techniques.

    • Purify the product using a suitable method such as dialysis, size exclusion chromatography, or HPLC to remove the copper catalyst, excess reagents, and byproducts.

Protocol 2: Sequential Bioconjugation - Click Reaction Followed by Nucleophilic Substitution

This approach is recommended to avoid competition between the two reactive sites.

Step 1: CuAAC Reaction

  • Follow the procedure outlined in Protocol 1 to conjugate this compound to your azide-modified molecule.

  • Thoroughly purify the resulting iodo-functionalized product to remove all traces of the copper catalyst and reducing agents, as these can interfere with the subsequent step.

Step 2: Nucleophilic Substitution

  • Dissolve the purified iodo-functionalized molecule in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.5).

  • Add your thiol-containing biomolecule (or other nucleophile). The reaction is typically faster at slightly alkaline pH where thiols are deprotonated.

  • Allow the reaction to proceed at room temperature or 37°C for 2-16 hours. Monitor the reaction progress by an appropriate method (e.g., SDS-PAGE, mass spectrometry).

  • Purify the final conjugate to remove any unreacted starting materials.

Visualizations

experimental_workflow cluster_step1 Step 1: CuAAC Reaction cluster_step2 Step 2: Nucleophilic Substitution azide Azide-Modified Molecule reaction1 CuAAC Reaction (pH 7.4, RT, 1-4h) azide->reaction1 alkyne This compound alkyne->reaction1 cu_premix CuSO4 + THPTA cu_premix->reaction1 ascorbate Sodium Ascorbate ascorbate->reaction1 purification1 Purification (e.g., SEC, Dialysis) reaction1->purification1 product1 Iodo-Functionalized Intermediate purification1->product1 reaction2 SN2 Reaction (pH 7.5-8.5, RT, 2-16h) product1->reaction2 nucleophile Nucleophile-Containing Biomolecule (e.g., Thiol) nucleophile->reaction2 purification2 Purification reaction2->purification2 final_product Final Bioconjugate purification2->final_product

Caption: Sequential bioconjugation workflow using this compound.

troubleshooting_logic start Low Yield or Unexpected Byproducts check_dimer High MW Byproduct Observed? start->check_dimer check_iodine Loss of Iodine or Non-specific Labeling? check_dimer->check_iodine No glaser Likely Glaser Coupling check_dimer->glaser Yes nucleophilic Competing Nucleophilic Reaction check_iodine->nucleophilic Yes catalyst_issue Catalyst Sequestration or Reagent Degradation check_iodine->catalyst_issue No glaser_solution Increase Ascorbate Exclude Oxygen Change Ligand glaser->glaser_solution nucleophilic_solution Use Non-nucleophilic Buffer Protecting Groups Sequential Conjugation nucleophilic->nucleophilic_solution catalyst_solution Increase Catalyst/Ligand Use Fresh Reagent catalyst_issue->catalyst_solution

Caption: Troubleshooting decision tree for reactions with this compound.

References

Technical Support Center: Optimizing "3-(2-Iodoethoxy)prop-1-yne" Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and success of coupling reactions involving "3-(2-Iodoethoxy)prop-1-yne".

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of "this compound"?

A1: "this compound" is a versatile bifunctional crosslinker. Its primary applications include:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne group readily participates in "click chemistry" to form a stable triazole linkage with azide-modified molecules.[1][2]

  • Nucleophilic Substitution: The iodine atom serves as an excellent leaving group, allowing for nucleophilic substitution reactions to introduce other functionalities.[1][2]

  • Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in a palladium-catalyzed Sonogashira reaction to form carbon-carbon bonds.[3][4]

  • Bioconjugation and Cellular Probing: Due to its reactivity, this molecule can be used as a probe in metabolic labeling studies to investigate post-translational modifications of proteins and other cellular processes.[1][5][6]

Q2: Which coupling reaction is most suitable for my application?

A2: The choice of coupling reaction depends on your specific research goals:

  • For ligating to an azide-functionalized molecule with high efficiency and selectivity, CuAAC (Click Chemistry) is the recommended method.[7]

  • To form a carbon-carbon bond with an aryl or vinyl halide, the Sonogashira coupling is the appropriate choice.[3]

Q3: What are the main challenges when using "this compound" in coupling reactions?

A3: Common challenges include low product yield, the formation of side products (such as alkyne homocoupling, known as the Glaser coupling), and catalyst deactivation.[8] Specific issues can arise from the purity of reagents, reaction conditions, and the inherent reactivity of the substrates.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Troubleshooting

Issue: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Copper Catalyst The active catalyst is Cu(I), which can be oxidized to inactive Cu(II). Ensure the use of a reducing agent like sodium ascorbate (B8700270). Degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]
Ligand Issues Ligands stabilize the Cu(I) catalyst. For aqueous reactions, use water-soluble ligands like THPTA or BTTAA. The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[9]
Impure Reagents or Solvents Use high-purity "this compound", azide (B81097) partner, and solvents. Impurities can poison the catalyst.
Incorrect Stoichiometry The ratio of alkyne to azide is crucial. A slight excess of one reagent may be beneficial, but large excesses can lead to side reactions.
Suboptimal pH The CuAAC reaction is generally tolerant of a pH range from 4 to 12.[7] However, for specific biomolecules, the pH may need to be optimized to maintain their stability and reactivity.

Issue: Formation of Side Products

Potential Cause Troubleshooting Steps
Alkyne Homocoupling (Glaser Coupling) This is a common side reaction, especially in the presence of oxygen. Ensure rigorous degassing of all reagents and solvents and maintain an inert atmosphere.[3]
Side Reactions of the Iodide The iodo-group can be susceptible to nucleophilic attack by components in the reaction mixture. If this is a concern, consider protecting the iodide or performing the CuAAC reaction first, followed by modification of the iodo-group in a subsequent step.
Sonogashira Coupling Troubleshooting

Issue: Low or No Product Yield

Potential Cause Troubleshooting Steps
Catalyst Deactivation Palladium catalysts can be sensitive to air and moisture. Use fresh, high-quality palladium and copper catalysts. Ensure solvents and the amine base are anhydrous and properly degassed.[10] The formation of a black precipitate ("palladium black") indicates catalyst decomposition.
Incorrect Base An appropriate amine base (e.g., triethylamine (B128534), diisopropylethylamine) is crucial for the reaction. The base should be anhydrous and of high purity.
Low Reactivity of Aryl/Vinyl Halide The reactivity order is generally I > Br > Cl. For less reactive bromides and chlorides, higher temperatures and more specialized, electron-rich phosphine (B1218219) ligands may be necessary.[11]
Steric Hindrance Sterically hindered substrates may require higher catalyst loadings, longer reaction times, or more active catalyst systems.

Issue: Significant Alkyne Homocoupling (Glaser Product)

Potential Cause Troubleshooting Steps
Presence of Oxygen Oxygen promotes the oxidative homocoupling of alkynes. Rigorous degassing and maintaining an inert atmosphere are critical.[8]
High Copper Concentration High concentrations of the copper co-catalyst can accelerate Glaser coupling. Reduce the amount of the copper salt.
High Alkyne Concentration Slow addition of "this compound" via a syringe pump can keep its instantaneous concentration low, favoring the cross-coupling pathway.
Copper-Catalyzed Pathway Consider a copper-free Sonogashira protocol. These methods often employ specific ligands and bases to facilitate the catalytic cycle without a copper co-catalyst.[3]

Data Presentation: Representative Yields in Coupling Reactions

Due to the limited availability of specific quantitative data for "this compound", the following tables present representative yields for analogous coupling reactions to provide an overview of expected outcomes under various conditions.

Table 1: Representative Yields for CuAAC Reactions with Functionalized Alkynes

Alkyne SubstrateAzide SubstrateCatalyst SystemSolventYield (%)
Propargyl alcoholBenzyl azideCuSO₄/Sodium Ascorbatet-BuOH/H₂O95
PhenylacetyleneAzidomethyl benzeneCuITHF98
1-Octyne1-AzidohexaneCuSO₄/Sodium AscorbateDMF91
EthynyltrimethylsilaneBenzyl azideCuICH₃CN85

Table 2: Representative Yields for Sonogashira Coupling of Terminal Alkynes with Aryl Halides

Alkyne SubstrateAryl HalidePalladium CatalystCopper Co-catalystBaseSolventYield (%)
PhenylacetyleneIodobenzenePd(PPh₃)₄CuIEt₃NTHF95
1-Heptyne4-IodotoluenePdCl₂(PPh₃)₂CuIEt₃NDMF89
Phenylacetylene4-BromobenzonitrilePd(OAc)₂/dppfCuICs₂CO₃Dioxane78
Trimethylsilylacetylene1-IodonaphthalenePd(PPh₃)₄CuIEt₃NToluene92

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • "this compound"

  • Azide-containing compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Suitable solvent (e.g., a mixture of t-BuOH and water, or DMF)

Procedure:

  • In a reaction vessel, dissolve the azide-containing compound (1.0 equivalent) and "this compound" (1.0-1.2 equivalents) in the chosen solvent.

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in water.

  • In another vial, prepare a solution of CuSO₄ (0.05-0.1 equivalents) in water.

  • To the degassed reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄ solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction can be worked up by dilution with water and extraction with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol is a general guideline and may need to be optimized for your specific substrates.

Materials:

  • "this compound"

  • Aryl or vinyl halide

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium catalyst (1-5 mol%), CuI (2-10 mol%), and the aryl or vinyl halide (1.0 equivalent).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent and the amine base via syringe.

  • Add "this compound" (1.1-1.5 equivalents) via syringe.

  • Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst residues.

  • The filtrate is then washed with saturated aqueous ammonium (B1175870) chloride (to remove copper salts) and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizations

experimental_workflow_cuaac cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Alkyne & Azide degas Degas Solution reagents->degas add_reagents Add Sodium Ascorbate & CuSO4 degas->add_reagents stir Stir at RT add_reagents->stir extract Extraction stir->extract purify Column Chromatography extract->purify product Final Product purify->product metabolic_labeling_workflow cluster_cell_culture Cellular Labeling cluster_lysis_ligation Lysis & Ligation cluster_analysis Analysis cells Live Cells add_probe Incubate with 'this compound' cells->add_probe metabolism Metabolic Incorporation into Proteins add_probe->metabolism lysis Cell Lysis metabolism->lysis click_ligation CuAAC with Azide-Reporter lysis->click_ligation sds_page SDS-PAGE click_ligation->sds_page in_gel_fluor In-Gel Fluorescence sds_page->in_gel_fluor mass_spec Mass Spectrometry sds_page->mass_spec target_id Target Protein Identification mass_spec->target_id

References

Technical Support Center: Synthesis of 3-(2-Iodoethoxy)prop-1-yne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Iodoethoxy)prop-1-yne. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and established method for the synthesis of this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction.[1][2][4] For the synthesis of this compound, this typically involves the reaction of propargyl alcohol with 1,2-diiodoethane (B146647).

Q2: What are the most common impurities I should expect in my crude product?

During the synthesis of this compound via the Williamson ether synthesis, several impurities can form. These primarily arise from unreacted starting materials, side reactions, and subsequent reactions of the desired product. The most common impurities include:

  • Unreacted Propargyl Alcohol: Incomplete deprotonation or reaction can leave residual starting alcohol.

  • Unreacted 1,2-Diiodoethane: If used in excess or if the reaction does not go to completion, this starting material will remain.

  • Vinyl Iodide: This is a significant byproduct formed through an E2 elimination reaction of 1,2-diiodoethane, promoted by the basic conditions of the synthesis.

  • 1,2-bis(prop-2-yn-1-yloxy)ethane: This impurity results from the reaction of the desired product (or the initially formed alkoxide) with a second molecule of propargyl alkoxide.

Q3: I am observing a significant amount of a volatile, low-boiling point impurity. What is it likely to be?

A volatile impurity with a low boiling point is likely vinyl iodide . This is formed via an E2 elimination side reaction of 1,2-diiodoethane, where the propargyl alkoxide acts as a base rather than a nucleophile.[1]

Q4: My purification by column chromatography is difficult, and I seem to have a higher molecular weight impurity. What could this be?

A higher molecular weight impurity that is structurally similar to the product is likely 1,2-bis(prop-2-yn-1-yloxy)ethane . This "bis-ether" is formed when a second molecule of propargyl alkoxide displaces the iodide from the desired this compound product.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low yield of the desired product. Incomplete reaction; competing elimination reaction.Ensure complete deprotonation of propargyl alcohol by using a slight excess of a strong, non-nucleophilic base (e.g., NaH). Keep the reaction temperature as low as feasible to favor the SN2 reaction over E2 elimination.
Significant amount of vinyl iodide impurity. E2 elimination is favored.Use a less sterically hindered base if possible, although the alkoxide of propargyl alcohol is not particularly bulky. Lowering the reaction temperature can also disfavor the elimination pathway.
Presence of 1,2-bis(prop-2-yn-1-yloxy)ethane. Use of a large excess of propargyl alcohol and/or base.Use a stoichiometric amount or a slight excess of 1,2-diiodoethane relative to propargyl alcohol. Add the propargyl alkoxide solution slowly to the 1,2-diiodoethane solution to maintain a low concentration of the alkoxide.
Difficulty in removing unreacted 1,2-diiodoethane. High boiling point of the starting material.Careful purification by fractional distillation under reduced pressure or meticulous column chromatography is required.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on the principles of the Williamson ether synthesis.

Materials:

  • Propargyl alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1,2-Diiodoethane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Dichloromethane (DCM)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of propargyl alcohol (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

  • Cool the resulting sodium propargyl alkoxide solution back to 0 °C.

  • Add a solution of 1,2-diiodoethane (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Partition the mixture between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the organic layer and wash sequentially with saturated aqueous Na₂S₂O₃ (to remove unreacted iodine species), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate (B1210297) to afford the pure this compound.

Visualizing the Synthesis and Potential Pitfalls

Synthesis_and_Impurities cluster_main Main Reaction (Williamson Ether Synthesis) cluster_side Common Side Reactions cluster_impurities Resulting Impurities Propargyl_Alcohol Propargyl Alcohol Propargyl_Alkoxide Propargyl Alkoxide Propargyl_Alcohol->Propargyl_Alkoxide Deprotonation NaH NaH NaH->Propargyl_Alkoxide Product This compound Propargyl_Alkoxide->Product SN2 Attack Elimination_Product Vinyl Iodide Propargyl_Alkoxide->Elimination_Product Bis_Ether 1,2-bis(prop-2-yn-1-yloxy)ethane Propargyl_Alkoxide->Bis_Ether Unreacted_PA Unreacted Propargyl Alcohol Propargyl_Alkoxide->Unreacted_PA Incomplete Reaction Diiodoethane 1,2-Diiodoethane Diiodoethane->Product Diiodoethane->Elimination_Product E2 Elimination Unreacted_DIE Unreacted 1,2-Diiodoethane Diiodoethane->Unreacted_DIE Incomplete Reaction Product->Bis_Ether Second SN2 Attack Vinyl_Iodide_Impurity Vinyl Iodide Bis_Ether_Impurity Bis-Ether

Caption: Synthesis pathway and common side reactions.

Troubleshooting_Workflow Start Crude Product Analysis (e.g., TLC, GC-MS, NMR) Impurity_Detected Impurity Detected? Start->Impurity_Detected High_Starting_Material High Levels of Starting Materials? Impurity_Detected->High_Starting_Material Yes Purification Proceed to Purification Impurity_Detected->Purification No Volatile_Impurity Volatile Impurity (e.g., Vinyl Iodide)? High_Starting_Material->Volatile_Impurity No Increase_Reaction_Time Increase Reaction Time or Temperature High_Starting_Material->Increase_Reaction_Time Yes High_MW_Impurity High MW Impurity (e.g., Bis-Ether)? Volatile_Impurity->High_MW_Impurity No Lower_Reaction_Temp Lower Reaction Temperature Volatile_Impurity->Lower_Reaction_Temp Yes Adjust_Stoichiometry Adjust Stoichiometry: Use slight excess of 1,2-diiodoethane High_MW_Impurity->Adjust_Stoichiometry Yes High_MW_Impurity->Purification No Check_Base_Equivalents Check Base Equivalents and Purity Increase_Reaction_Time->Check_Base_Equivalents Slow_Addition Slowly add alkoxide to 1,2-diiodoethane Adjust_Stoichiometry->Slow_Addition End Pure Product Purification->End

Caption: Troubleshooting workflow for impurity identification.

References

"3-(2-Iodoethoxy)prop-1-yne" reaction kinetics and monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the reaction kinetics and monitoring of 3-(2-Iodoethoxy)prop-1-yne.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional chemical compound featuring a terminal alkyne, an ether linkage, and a primary alkyl iodide.[1] Its main application is as a crosslinker in bioconjugation and materials science.[2][3] The terminal alkyne group allows for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," to form stable triazole rings.[1][2][3] The iodoethoxy group provides a reactive site for nucleophilic substitution reactions, as iodine is an excellent leaving group.[2][3]

Q2: How should this compound be stored?

For long-term storage, it is recommended to store this compound at room temperature in a tightly sealed container, protected from light and moisture. For use in the continental US, room temperature storage is generally acceptable; however, storage conditions may need to be adjusted in other locations.[3]

Q3: What are the main synthetic routes to prepare this compound?

Two common methods for synthesizing this compound are:

  • Appel Reaction: This method involves the conversion of the corresponding alcohol, 2-(prop-2-yn-1-yloxy)ethan-1-ol, to the iodide using triphenylphosphine (B44618) and iodine.[4]

  • Finkelstein Reaction: This is a halide exchange reaction where the corresponding chloro- or bromo-analog is treated with an iodide salt, such as sodium iodide in acetone (B3395972), to yield the iodo-compound.[5][6][7] This reaction is driven by the precipitation of the less soluble sodium chloride or bromide in acetone.[5][6]

Q4: How can I monitor the progress of reactions involving this compound?

Reaction progress can be monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): TLC is a convenient method to qualitatively track the consumption of starting materials and the formation of products.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is a powerful tool for both qualitative and quantitative analysis.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a mass spectrometer (LC-MS), is suitable for less volatile compounds and complex reaction mixtures.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the product and to determine the extent of reaction by integrating signals corresponding to starting materials and products.

Troubleshooting Guides

Synthesis of this compound

Issue 1: Low yield in the Appel Reaction.

  • Possible Cause: Suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Solvent: Screen different solvents such as dichloromethane, acetonitrile, or THF.[2]

    • Stoichiometry: Adjust the molar ratios of triphenylphosphine and iodine to the starting alcohol.[2]

    • Temperature: Optimize the reaction temperature to find a balance between a reasonable reaction rate and the prevention of side reactions.[2]

    • Purification: Consider using polymer-supported triphenylphosphine to simplify the removal of byproducts and improve the isolated yield.[2]

Issue 2: Incomplete conversion in the Finkelstein Reaction.

  • Possible Cause: Equilibrium not sufficiently shifted towards the product.

  • Troubleshooting Steps:

    • Solvent Choice: Acetone is a common solvent as it solubilizes sodium iodide but not sodium chloride or bromide, thus driving the reaction forward.[5][6] Ensure the acetone is dry.

    • Excess Iodide: Use a large excess of the iodide salt to push the equilibrium towards the desired product.[6]

    • Temperature: Gently warming the reaction mixture can increase the reaction rate.

    • Stirring: Ensure efficient stirring to facilitate the precipitation of the halide byproduct.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Issue 1: Low or no product formation in the Click Reaction.

  • Possible Cause: Inactive copper catalyst.

  • Troubleshooting Steps:

    • Copper(I) Source: The active catalyst is Cu(I). If starting with a Cu(II) salt like CuSO₄, a reducing agent such as sodium ascorbate (B8700270) must be added to generate Cu(I) in situ.[9][10][11]

    • Oxygen Sensitivity: Cu(I) can be oxidized to the inactive Cu(II) by oxygen.[9][11] It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) or use a ligand that stabilizes the Cu(I) oxidation state.

    • Ligand Stabilization: The use of a Cu(I)-stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), can significantly improve the reliability and efficiency of the reaction, especially in biological applications.[9][11][12]

Issue 2: Formation of a precipitate during the reaction.

  • Possible Cause: Reaction of the terminal alkyne with the copper catalyst.

  • Troubleshooting Steps:

    • Solvent System: Some alkynes can react with copper(I) to form insoluble precipitates.[3] Experiment with different solvent systems. Acetonitrile/water mixtures can sometimes prevent this by coordinating with and stabilizing the copper(I).[3]

    • Ligand: The use of a stabilizing ligand can also prevent the formation of such precipitates.

Reaction Kinetics

Disclaimer: The following data is for allyl chloride and is intended for illustrative and comparative purposes only. Actual rate constants for this compound may differ due to steric and electronic effects.

NucleophileSolventTemperature (°C)k (M⁻¹s⁻¹)
PiperidineEthanol251.2 x 10⁻²
AnilineMethanol253.5 x 10⁻⁵
ThiophenolateMethanol207.4 x 10⁻¹
CysteineWater (pH 7)25~1 x 10⁻²

Data adapted from a comparative guide for a structurally similar compound.[13]

As indicated by the data for the analogous allyl chloride, thiolates are generally more potent nucleophiles than amines in Sₙ2 reactions.[13] This is attributed to the higher polarizability of the sulfur atom.[13]

Experimental Protocols

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the CuAAC reaction between this compound and an azide-containing molecule.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for aqueous reactions)

  • Solvent (e.g., water, DMSO, DMF, or a mixture)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a stock solution of the azide-containing molecule in a compatible solvent.

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

    • Prepare a stock solution of sodium ascorbate (e.g., 300 mM in water, freshly prepared).

    • If using a ligand, prepare a stock solution of THPTA (e.g., 100 mM in water).

  • Reaction Setup:

    • In a microfuge tube, combine the azide-containing molecule and this compound in the desired stoichiometry (typically a slight excess of one reagent is used).

    • Add the appropriate volume of solvent to achieve the desired final concentration.

    • (Optional) Add the THPTA solution and vortex briefly to mix.

    • Add the CuSO₄ solution and vortex briefly.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Vortex the mixture thoroughly.

  • Reaction and Monitoring:

    • Protect the reaction from light and allow it to proceed at room temperature for 30 minutes to 4 hours.[11][12]

    • Monitor the reaction progress by TLC, LC-MS, or another suitable analytical technique.

  • Work-up and Purification:

    • Upon completion, the product can be purified by standard methods such as column chromatography, preparative HPLC, or precipitation.

Visualizations

experimental_workflow_synthesis cluster_appel Appel Reaction cluster_finkelstein Finkelstein Reaction A1 2-(prop-2-yn-1-yloxy)ethan-1-ol A3 Reaction in Organic Solvent (e.g., DCM) A1->A3 A2 Triphenylphosphine, Iodine A2->A3 A4 Work-up & Purification A3->A4 A5 This compound A4->A5 F1 3-(2-Chloro/Bromoethoxy)prop-1-yne F3 Reaction with Heating F1->F3 F2 Sodium Iodide in Acetone F2->F3 F4 Filtration & Solvent Evaporation F3->F4 F5 This compound F4->F5

Caption: Synthetic routes to this compound.

experimental_workflow_click_chemistry start Start reagents Combine: - this compound - Azide-containing molecule - Solvent start->reagents ligand Add Ligand (e.g., THPTA) (Optional) reagents->ligand copper Add CuSO4 ligand->copper reducer Add Sodium Ascorbate (Initiate Reaction) copper->reducer reaction Incubate at RT (30 min - 4 h) reducer->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring purification Purify Product monitoring->purification end End purification->end

Caption: Workflow for a typical CuAAC (Click Chemistry) reaction.

References

Validation & Comparative

A Comparative Guide to Alkyne-Containing Crosslinkers: 3-(2-Iodoethoxy)prop-1-yne vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the precise and stable linkage of molecules to proteins is paramount for applications ranging from proteomics to the development of antibody-drug conjugates (ADCs). Alkyne-containing crosslinkers have become indispensable tools, providing a bioorthogonal handle for subsequent "click chemistry" reactions. This guide offers an objective comparison of 3-(2-Iodoethoxy)prop-1-yne, a thiol-reactive crosslinker, with other common alkyne-containing alternatives, providing researchers, scientists, and drug development professionals with the data to make informed decisions for their specific applications.

This compound is a heterobifunctional crosslinker featuring two key reactive moieties: an iodoacetyl group and a terminal alkyne. The iodoacetyl group reacts specifically with sulfhydryl groups, primarily found on cysteine residues in proteins, while the alkyne group serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry.[1]

Mechanism of Action and Reaction Pathway

The utility of this compound lies in its two-step conjugation capability. First, the iodoacetyl group forms a stable thioether bond with a cysteine residue on a target protein via a nucleophilic substitution reaction.[2] This reaction is most efficient at a slightly alkaline pH (8.0-8.5), where the thiol group is deprotonated to the more nucleophilic thiolate form.[3] Once the protein is labeled with the alkyne, a second molecule containing an azide (B81097) group (e.g., a fluorescent dye, a biotin (B1667282) tag, or a drug payload) can be attached through a highly efficient and specific click reaction.[1]

Reaction_Mechanism cluster_step1 Step 1: Thiol-Reactive Conjugation cluster_step2 Step 2: Click Chemistry Protein_Cys Protein-SH (Cysteine Residue) Alkynated_Protein Protein-S-CH₂CH₂-O-CH₂-C≡CH (Alkyne-Modified Protein) Protein_Cys->Alkynated_Protein pH 8.0-8.5 (Nucleophilic Substitution) IEP I-CH₂CH₂-O-CH₂-C≡CH (this compound) IEP->Alkynated_Protein HI HI Alkynated_Protein_2 Protein-S-CH₂CH₂-O-CH₂-C≡CH Final_Conjugate Final Bioconjugate (Stable Triazole Linkage) Alkynated_Protein_2->Final_Conjugate Cu(I) Catalyst Azide_Molecule N₃-R (Azide-Containing Molecule) Final__Conjugate Final__Conjugate Azide_Molecule->Final__Conjugate

Figure 1. Two-step reaction workflow for this compound.

Performance Comparison with Alternative Alkyne Crosslinkers

The choice of a crosslinker is dictated by the target functional group, desired reaction conditions, and, critically, the stability of the resulting conjugate. The primary alternatives to iodoacetyl-alkyne linkers are those containing maleimide (B117702) or N-hydroxysuccinimide (NHS) ester groups.

FeatureThis compound (Iodoacetyl)Alkyne-PEG-MaleimideAlkyne-PEG-NHS Ester
Reactive Group IodoacetylMaleimideN-Hydroxysuccinimide (NHS) Ester
Primary Target Sulfhydryl groups (Cysteine)Sulfhydryl groups (Cysteine)Primary amines (Lysine, N-terminus)
Optimal pH Range 8.0 - 8.5[3]6.5 - 7.5[3]7.0 - 8.5
Reaction Rate HighVery High (often faster than iodoacetyls)[3]High
Bond Formed Stable Thioether[3]Thiosuccinimide adductStable Amide
Conjugate Stability Highly Stable, Irreversible [3]Susceptible to retro-Michael addition (thiol exchange) leading to instability, especially in plasma.[3][4]Highly Stable, Irreversible
Key Advantage Forms one of the most stable, irreversible bonds for thiol conjugation.[3]Very fast reaction rate at neutral pH.[3]Targets abundant and accessible primary amines.
Key Disadvantage Requires slightly alkaline pH; potential for off-target reaction with other nucleophiles if used in large excess.[2]Conjugate instability can lead to payload loss in vivo.[4][5]Can lead to heterogeneous labeling as lysine (B10760008) residues are often numerous and surface-exposed.

In-Depth Stability Analysis: Iodoacetyl vs. Maleimide

For applications requiring long-term stability, particularly in vivo studies or the development of therapeutics like ADCs, the stability of the formed covalent bond is a critical parameter.

  • Iodoacetyl Linkage: The thioether bond formed between an iodoacetyl group and a cysteine thiol is highly stable and considered irreversible under physiological conditions.[3] This robustness makes it an excellent choice for applications where the conjugate must remain intact.

  • Maleimide Linkage: While the Michael addition reaction of maleimides with thiols is rapid and efficient, the resulting thiosuccinimide adduct can exhibit instability.[3] It is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in plasma.[4] This can lead to the dissociation of the conjugate and off-target effects. Strategies exist to mitigate this, such as hydrolyzing the succinimide (B58015) ring to a more stable ring-opened form, but this adds complexity to the process.[6]

Recent studies have focused on developing maleimide derivatives, such as maleamic methyl esters, to improve the stability of thiol-linked conjugates, demonstrating significantly improved stability compared to conventional maleimide-based linkers.[5] However, the inherent stability of the iodoacetyl-thioether bond remains a key advantage.

Experimental Protocols

General Protocol for Protein Labeling with a Thiol-Reactive Alkyne Crosslinker

This protocol provides a general framework for labeling a protein containing accessible cysteine residues with an iodoacetyl-alkyne or maleimide-alkyne crosslinker.

  • Protein Preparation:

    • If necessary, reduce disulfide bonds to free up sulfhydryl groups using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it does not contain a thiol and does not need to be removed before reaction with a maleimide.[2]

    • Remove the reducing agent (if DTT was used) via a desalting column or dialysis.

    • Buffer exchange the protein into a suitable reaction buffer.

      • For Iodoacetyl Crosslinkers : Phosphate buffer (pH 8.0-8.3).[2]

      • For Maleimide Crosslinkers : Phosphate-buffered saline (PBS) (pH 6.5-7.5).[2]

    • Ensure the buffer is free of other nucleophiles (e.g., Tris, free amino acids).

  • Crosslinker Preparation:

    • Dissolve the alkyne crosslinker (e.g., this compound or Alkyne-PEG-Maleimide) in a compatible organic solvent like DMSO to create a stock solution (e.g., 10 mM).[7]

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved crosslinker to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction.

      • For Iodoacetyl Crosslinkers : Incubate for 90 minutes to 2 hours at room temperature, protected from light.[2]

      • For Maleimide Crosslinkers : Incubate for 1-2 hours at room temperature or 4°C.

    • Quench the reaction by adding a small molecule thiol like L-cysteine or β-mercaptoethanol to consume excess reactive crosslinker.

  • Purification:

    • Remove excess crosslinker and quenching reagent by size-exclusion chromatography, dialysis, or using an ultrafiltration vial.[8]

  • Downstream Click Chemistry:

    • The purified alkyne-labeled protein is now ready for the CuAAC reaction with an azide-tagged molecule of interest (e.g., fluorescent dye, biotin). A typical CuAAC reaction mixture includes the alkyne-protein, the azide reagent, a copper(I) source (like CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (like THPTA or BTTAA) to stabilize the Cu(I) and enhance the reaction.[7][9]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for activity-based protein profiling (ABPP), a powerful chemoproteomic strategy that utilizes reactive probes to study enzyme function. Thiol-reactive alkyne probes are frequently used in this approach.[10]

ABPP_Workflow cluster_labeling Cellular Labeling cluster_click Click Chemistry cluster_analysis Enrichment & Analysis Lysate Proteome (Cell Lysate) Labeled_Lysate Covalently Labeled Target Proteins Lysate->Labeled_Lysate Probe Thiol-Reactive Alkyne Probe (e.g., Iodoacetamide-Alkyne) Probe->Labeled_Lysate Labeled_Lysate_2 Labeled Proteome Clicked_Lysate Biotinylated Target Proteins Labeled_Lysate_2->Clicked_Lysate Cu(I) Catalyst Reporter Azide-Reporter Tag (e.g., Biotin-Azide) Reporter->Clicked_Lysate Clicked_Lysate_2 Biotinylated Proteome Enrichment Streptavidin Affinity Capture Clicked_Lysate_2->Enrichment Digestion On-Bead Digestion (Trypsin) Enrichment->Digestion MS LC-MS/MS Analysis (Protein ID & Quantification) Digestion->MS

Figure 2. Workflow for Activity-Based Protein Profiling (ABPP).

Conclusion

The selection of an alkyne-containing crosslinker is a critical decision in the design of bioconjugation experiments.

  • This compound and other iodoacetyl-alkyne linkers are the superior choice when conjugate stability is the highest priority . The irreversible thioether bond they form is robust and reliable for in vivo applications and the development of long-lasting biotherapeutics.

  • Alkyne-maleimide crosslinkers are advantageous when rapid conjugation at neutral pH is required , and potential instability can be tolerated or mitigated. They remain a powerful tool, though the reversibility of the thioether bond must be carefully considered.[3][4]

  • Alkyne-NHS ester crosslinkers are the go-to for targeting primary amines on lysine residues , which are often abundant on protein surfaces. However, this can result in a heterogeneous mixture of conjugated products.

By understanding the distinct reactivity, stability, and optimal reaction conditions of each class of crosslinker, researchers can select the most appropriate tool to achieve their scientific goals, from fundamental protein research to the development of next-generation targeted therapies.

References

A Comparative Guide: 3-(2-Iodoethoxy)prop-1-yne vs. Bromoalkyne Derivatives in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of biomolecules is a cornerstone of modern chemical biology and drug discovery. Among the diverse chemical tools available, electrophilic alkyne-containing probes are invaluable for introducing handles for downstream applications such as "click" chemistry, or for direct covalent modification of biological targets. This guide provides an objective comparison between 3-(2-Iodoethoxy)prop-1-yne and its bromoalkyne counterparts, offering insights into their respective reactivity, stability, and utility in bioconjugation and drug development, supported by established chemical principles and available data.

Introduction to Haloalkyne Probes

Haloalkynes are versatile reagents in organic synthesis and have found increasing use as probes in chemical biology.[1] Their reactivity is characterized by the presence of a halogen atom on a carbon adjacent to a triple bond, which can act as a leaving group in nucleophilic substitution reactions, or the alkyne can participate in reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). The choice of the halogen (iodine vs. bromine) significantly influences the probe's reactivity and stability, which are critical parameters for their application in complex biological systems.

Reactivity Comparison: The Halogen Effect

The fundamental difference in reactivity between this compound and bromoalkyne derivatives stems from the nature of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond.[2][3] This difference in bond energy directly translates to iodine being a better leaving group than bromine in nucleophilic substitution reactions.

In the context of bioconjugation, where these probes react with nucleophilic residues on biomolecules (e.g., cysteine thiols or lysine (B10760008) amines), the iodo-derivative is expected to exhibit faster reaction kinetics. This is consistent with the general trend for nucleophilic substitution at sp3-hybridized carbons, where the leaving group ability follows the order I > Br > Cl > F.

Table 1: Qualitative Comparison of Haloalkyne Probes

FeatureThis compoundBromoalkyne DerivativesRationale
Electrophilicity HigherLowerIodine is a better leaving group due to the weaker C-I bond.
Reactivity with Nucleophiles FasterSlowerFollows the general trend of leaving group ability (I > Br).
Stability (Shelf-life) Potentially LowerHigherThe more reactive C-I bond can lead to lower long-term stability.
Stability (Aqueous) Susceptible to hydrolysisGenerally more stableBoth are susceptible, but the C-I bond is more labile.
Cost & Availability May be higherGenerally lowerDepends on the specific derivative.

Stability Considerations

The higher reactivity of the iodoalkyne comes with a trade-off in stability. The weaker C-I bond makes this compound more susceptible to degradation, both during storage and in aqueous buffers used for biological experiments. Hydrolysis, where water acts as a nucleophile, can lead to the loss of the iodo-group and inactivation of the probe. Bromoalkyne derivatives, with their more stable C-Br bond, are generally expected to exhibit greater stability under physiological conditions.

Applications in Drug Development

In drug development, haloalkynes can be incorporated into small molecules to act as covalent inhibitors or as activity-based probes for target identification. The choice between an iodo- or bromo-derivative allows for the tuning of reactivity. A more reactive iodoalkyne might be desirable for targeting proteins with less accessible or less nucleophilic residues, or for achieving rapid and irreversible binding. Conversely, a less reactive bromoalkyne might be preferred to reduce off-target effects and improve the selectivity of the probe.

The alkyne moiety in both classes of compounds serves as a versatile handle for subsequent modifications via "click" chemistry, enabling the attachment of fluorophores, affinity tags, or other reporter groups for visualization and pull-down experiments.[5]

Experimental Protocols

The following is a generalized protocol for the comparative analysis of the reactivity of this compound and a bromoalkyne derivative with a model nucleophile, such as N-acetyl-L-cysteine, which mimics the side chain of a cysteine residue in a protein.

Protocol: Kinetic Analysis of Haloalkyne Reactivity with N-acetyl-L-cysteine

Objective: To determine the second-order rate constants for the reaction of this compound and a bromoalkyne derivative with N-acetyl-L-cysteine.

Materials:

  • This compound

  • Bromoalkyne derivative (e.g., 3-(2-Bromoethoxy)prop-1-yne)

  • N-acetyl-L-cysteine

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Formic acid

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

Methodology:

  • Stock Solution Preparation:

    • Prepare 10 mM stock solutions of this compound and the bromoalkyne derivative in ACN.

    • Prepare a 100 mM stock solution of N-acetyl-L-cysteine in PBS, pH 7.4.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel at 25°C, add PBS to a final volume of 1 mL.

    • Add the N-acetyl-L-cysteine stock solution to a final concentration of 10 mM.

    • Initiate the reaction by adding the haloalkyne stock solution to a final concentration of 1 mM.

  • Time-course Analysis:

    • At various time points (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a 50 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 450 µL of a 1% formic acid solution in 50% ACN/water.

  • HPLC-MS Analysis:

    • Analyze the quenched samples by HPLC-MS to quantify the remaining haloalkyne and the formation of the product (the N-acetyl-L-cysteine adduct).

    • Use a suitable C18 column and a gradient of water/ACN with 0.1% formic acid.

    • Monitor the ions corresponding to the starting materials and the expected product.

  • Data Analysis:

    • Plot the concentration of the haloalkyne versus time.

    • Under pseudo-first-order conditions (with a large excess of the nucleophile), the natural logarithm of the haloalkyne concentration versus time will be linear, and the slope will be equal to -k_obs.

    • The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of N-acetyl-L-cysteine.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis stock_iodo 10 mM Iodoalkyne in ACN reaction_vessel Reaction at 25°C [NAC] = 10 mM [Haloalkyne] = 1 mM in PBS stock_iodo->reaction_vessel Initiate stock_bromo 10 mM Bromoalkyne in ACN stock_bromo->reaction_vessel Initiate stock_nac 100 mM NAC in PBS stock_nac->reaction_vessel quenching Quench Aliquots with Formic Acid reaction_vessel->quenching Time Points hplc HPLC-MS Analysis quenching->hplc data_analysis Data Analysis (Calculate k₂) hplc->data_analysis

Caption: Workflow for kinetic analysis of haloalkyne reactivity.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the general mechanism of protein alkylation by a haloalkyne probe, a common application in chemical biology.

protein_alkylation Protein Protein with Nucleophilic Residue (e.g., Cys-SH) NonCovalent Non-covalent Binding Complex Protein->NonCovalent Haloalkyne Haloalkyne Probe (R-X, X=I or Br) Haloalkyne->NonCovalent TransitionState SN2 Transition State [Nu---C---X]‡ NonCovalent->TransitionState Nucleophilic Attack AlkylatedProtein Covalently Modified Protein (Protein-S-R) TransitionState->AlkylatedProtein LeavingGroup Halide Ion (X⁻) TransitionState->LeavingGroup

Caption: General mechanism of protein alkylation by a haloalkyne probe.

This logical diagram outlines the decision-making process for selecting a haloalkyne probe based on experimental goals.

probe_selection Goal Experimental Goal? HighReactivity High Reactivity Needed? Goal->HighReactivity HighSelectivity High Selectivity Needed? Goal->HighSelectivity UseIodo Use Iodoalkyne HighReactivity->UseIodo Yes UseBromo Use Bromoalkyne HighReactivity->UseBromo No HighSelectivity->UseIodo No HighSelectivity->UseBromo Yes

Caption: Decision tree for haloalkyne probe selection.

Conclusion

The choice between this compound and a bromoalkyne derivative is a strategic one that depends on the specific application. The iodo-derivative offers the advantage of higher reactivity, which can be beneficial for labeling less reactive sites or when rapid conjugation is required. However, this comes at the cost of potentially lower stability. Bromoalkyne derivatives provide a more stable alternative, which may be advantageous for longer-term experiments or when minimizing off-target reactions is a priority. Researchers should carefully consider the balance between reactivity and stability required for their experimental system to make an informed decision on the optimal haloalkyne probe. Further head-to-head experimental comparisons are warranted to provide quantitative data to guide this selection process.

References

A Comparative Guide to Biomolecule Modification: Characterization of 3-(2-Iodoethoxy)prop-1-yne and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of "3-(2-Iodoethoxy)prop-1-yne" with other common biomolecule modification reagents. The information presented is intended to assist researchers in selecting the most suitable reagent for their specific application, with a focus on labeling cysteine residues in proteins. This document outlines the performance characteristics of these reagents, supported by experimental data, and provides detailed protocols for their use.

Introduction to Biomolecule Modification with this compound

This compound is a bifunctional chemical probe used for the modification of biomolecules. It features two key reactive groups:

  • An iodo group , which readily reacts with nucleophilic residues on proteins, most notably the thiol group of cysteine, to form a stable thioether bond.

  • A terminal alkyne group , which can be utilized for subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of reporter molecules like fluorophores or biotin.[1]

This dual functionality makes it a valuable tool for a variety of applications in chemical biology and drug development, including activity-based protein profiling (ABPP) and the study of protein-protein interactions.

Comparison with Alternative Cysteine Modification Reagents

The selection of a labeling reagent is critical for the success of any bioconjugation experiment. Here, we compare this compound (an iodoacetamide (B48618) derivative) with two of the most widely used classes of cysteine-reactive reagents: maleimides and other haloacetyl reagents.

Table 1: Comparison of Cysteine-Reactive Probes

FeatureThis compound (Iodoacetamide-based)Maleimide Reagents
Reactive Group IodoacetylMaleimide
Reaction Type Nucleophilic Substitution (SN2)Michael Addition
Primary Target Sulfhydryl groups (Cysteine)Sulfhydryl groups (Cysteine)
Optimal pH Range 8.0 - 8.56.5 - 7.5
Reaction Rate HighVery High
Bond Formed Stable ThioetherThioether (Thiosuccinimide adduct)
Conjugate Stability Highly Stable, IrreversibleSusceptible to hydrolysis and retro-Michael addition (thiol exchange)
Key Performance Indicators: A Deeper Dive

Reactivity and Specificity:

  • Iodoacetamide-based reagents , like this compound, react with the deprotonated thiol group of cysteine (thiolate) via an SN2 reaction. This reaction is most efficient at a slightly alkaline pH (8.0-8.5), where the thiolate form is more prevalent. While highly specific for cysteines at this pH, side reactions with other nucleophilic amino acid residues such as lysine, histidine, methionine, and the N-terminus can occur, especially with a large excess of the reagent or at higher pH.

  • Maleimide reagents react with cysteine thiols through a Michael addition, which is a rapid and highly specific reaction at near-neutral pH (6.5-7.5). The reaction of maleimides with thiols is reported to be approximately 1,000 times faster than with amines at pH 7.0, ensuring high specificity for cysteine residues.

Stability of the Conjugate:

  • The thioether bond formed by the reaction of an iodoacetamide derivative is highly stable and considered irreversible under physiological conditions. This makes it an ideal choice for applications requiring long-term stability of the conjugate.

  • The thiosuccinimide adduct formed from the maleimide-thiol reaction can be less stable. It is susceptible to a retro-Michael reaction, which can lead to the release of the conjugated molecule and exchange with other thiols, such as glutathione, present in biological systems. However, recent studies have shown that the stability of the maleimide-thiol linkage can be influenced by the local chemical environment and can be engineered for specific applications.[2][3]

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol describes the general steps for labeling a protein with this compound. Optimization of reagent concentrations, reaction time, and temperature may be necessary for specific proteins.

Materials:

  • Protein of interest containing at least one cysteine residue

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or Tris buffer, pH 7.5-8.5

  • Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: 2-Mercaptoethanol or DTT

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, treat with a reducing agent (e.g., 10 mM DTT for 30 minutes at room temperature). Remove the reducing agent using a desalting column.

  • Reagent Preparation: Prepare a stock solution of this compound in a compatible organic solvent like DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of this compound to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add a quenching reagent (e.g., 10 mM DTT) to consume any unreacted this compound.

  • Purification: Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction to conjugate an azide-containing reporter molecule to the alkyne-modified protein.

Materials:

  • Alkyne-modified protein (from Protocol 1)

  • Azide-containing reporter molecule (e.g., fluorescent dye-azide, biotin-azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent: Sodium ascorbate (B8700270)

  • Copper-chelating ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Reaction Buffer: PBS or Tris buffer, pH 7.0

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-reporter molecule in DMSO or water.

    • Prepare a stock solution of CuSO₄ in water.

    • Prepare a stock solution of the copper ligand in DMSO/water.

    • Freshly prepare a stock solution of sodium ascorbate in water.

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein, the azide-reporter molecule (in a 2- to 10-fold molar excess over the protein), the copper ligand, and CuSO₄.

  • Initiation of Click Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the labeled protein using a desalting column or dialysis to remove excess reagents.

Characterization of Modified Biomolecules by Mass Spectrometry

Mass spectrometry is a powerful tool for characterizing modified proteins. It can be used to confirm the covalent modification, identify the site of modification, and quantify the labeling efficiency.

Sample Preparation for Mass Spectrometry:

  • The labeled protein is typically digested into smaller peptides using a protease such as trypsin.

  • The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis:

  • The mass of the modifying group (the iodoethoxy-propyne moiety) will result in a specific mass shift in the modified peptides, which can be identified in the mass spectrum.

  • Tandem mass spectrometry (MS/MS) is used to fragment the modified peptides. The fragmentation pattern can then be analyzed to pinpoint the exact amino acid residue that has been modified. The thioether bond is generally stable under collision-induced dissociation (CID) conditions, allowing for the identification of the modification site.

Visualizing Experimental Workflows

experimental_workflow cluster_labeling Protein Labeling cluster_click Click Chemistry cluster_analysis Analysis protein Protein with Cysteine reagent This compound labeled_protein Alkyne-Modified Protein azide_reporter Azide-Reporter clicked_protein Labeled Protein digestion Proteolytic Digestion ms_analysis LC-MS/MS Analysis

Caption: Workflow for biomolecule modification and analysis.

Signaling Pathway Example

signaling_pathway receptor Receptor Tyrosine Kinase adaptor Adaptor Protein receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factor erk->transcription gene_expression Gene Expression transcription->gene_expression

Caption: A generic MAP kinase signaling pathway.

This guide provides a foundational understanding of biomolecule modification using this compound and its alternatives. For successful implementation, researchers are encouraged to optimize the provided protocols for their specific experimental systems.

References

Navigating Bioorthogonal Labeling: A Comparative Guide to the Limitations of 3-(2-Iodoethoxy)prop-1-yne in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The irreversible labeling of biomolecules in their native environment is a cornerstone of modern chemical biology, enabling the study of biological processes with high precision. 3-(2-Iodoethoxy)prop-1-yne is a bifunctional reagent designed for such applications, featuring a terminal alkyne for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and an iodoethoxy group for nucleophilic substitution. While versatile, its application in complex biological systems is fraught with limitations, primarily concerning cytotoxicity and off-target reactivity. This guide provides an objective comparison with alternative bioorthogonal labeling strategies, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tools for your research.

Core Limitations of this compound

The primary drawbacks of using this compound in living systems stem from its two reactive moieties:

  • The Terminal Alkyne and Copper Toxicity: The alkyne group participates in the highly efficient CuAAC, or "click chemistry," reaction. However, the mandatory copper(I) catalyst is known to be cytotoxic, largely due to its ability to generate reactive oxygen species (ROS) within the cell.[1][2] This toxicity profile often restricts the use of CuAAC to fixed cells or cell lysates, precluding its use in dynamic live-cell imaging or in vivo studies.[3][4]

  • The Reactive Iodoethoxy Group: The iodine atom is an excellent leaving group, making the molecule susceptible to nucleophilic attack from various endogenous biomolecules, such as proteins containing cysteine or histidine residues. This can lead to non-specific, off-target labeling, which can confound experimental results and induce further cytotoxicity.

A Comparative Analysis of Bioorthogonal Probes

To overcome the limitations of reagents like this compound, several alternative bioorthogonal reactions have been developed. The choice of a suitable probe is often a balance between reaction kinetics, biocompatibility, and the steric footprint of the probe.[5] The main alternatives include Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Inverse-Electron-Demand Diels-Alder (iEDDA) reaction, and the classic Staudinger ligation.

Quantitative Comparison of Key Bioorthogonal Reactions
FeatureCuAAC (e.g., with this compound)SPAACiEDDAStaudinger Ligation
Biocompatibility Low (due to Cu(I) toxicity)[1]HighHighHigh
Reaction Kinetics (2nd order rate constant) 10² - 10⁴ M⁻¹s⁻¹10⁻³ - 1 M⁻¹s⁻¹[6]Up to 10⁵ M⁻¹s⁻¹[1]10⁻³ - 10⁻² M⁻¹s⁻¹[7]
Primary Limitation Cytotoxicity of the catalyst[3]Potential for side reactions with thiols; slower kinetics for some cyclooctynes[6]Stability of some tetrazine probes can be a concern[5]Sluggish kinetics often lead to suboptimal labeling efficiency[7]
Typical Application In vitro, fixed cells, cell lysates[4]Live-cell imaging, in vivo studies[3]Live-cell imaging, in vivo studiesLive-cell imaging, proteomics

Experimental Protocols

To facilitate the selection of an optimal bioorthogonal probe, standardized protocols for comparing their labeling efficiency and cytotoxicity are provided below.

Protocol 1: Comparative Analysis of Labeling Efficiency via Flow Cytometry

This protocol allows for the quantitative comparison of the labeling efficiency of different bioorthogonal probes in a cell-based assay.[5]

1. Metabolic Incorporation of the Bioorthogonal Handle: a. Culture cells of interest to the desired confluency. b. Incubate the cells with a medium containing a nucleoside analog bearing the desired bioorthogonal handle (e.g., an azide-modified nucleoside) for a defined period to allow for incorporation into newly synthesized DNA or RNA. c. Include a negative control group of cells not treated with the modified nucleoside.

2. Bioorthogonal Labeling Reaction: a. Wash the cells to remove any unincorporated nucleoside analog. b. For each bioorthogonal reaction to be tested, prepare the corresponding fluorescent probe (e.g., an alkyne-fluorophore for CuAAC, a cyclooctyne-fluorophore for SPAAC). c. Incubate the cells with the fluorescent probe under conditions optimized for the specific bioorthogonal reaction (e.g., time, concentration, temperature). For CuAAC, perform the reaction on fixed and permeabilized cells due to catalyst toxicity.[5] d. Include a control group of cells that were incubated with the modified nucleoside but not the fluorescent probe.

3. Flow Cytometry Analysis: a. Harvest the cells and wash them to remove any unbound fluorescent probe. b. Resuspend the cells in a suitable buffer (e.g., PBS). c. Analyze the fluorescence intensity of the cell population using a flow cytometer. Compare the mean fluorescence intensity between the different experimental groups to determine the relative labeling efficiency.

Protocol 2: Assessment of Cytotoxicity using an MTT Assay

This protocol provides a method to evaluate the potential cytotoxic effects of the bioorthogonal probes and reaction conditions.

1. Cell Seeding: a. Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. b. Incubate for 24 hours to allow for cell attachment.

2. Treatment: a. Treat the cells with varying concentrations of the bioorthogonal probe (e.g., this compound, a cyclooctyne-fluorophore, etc.) and/or the complete reaction cocktail (e.g., including the copper catalyst for CuAAC). b. Include an untreated control group and a vehicle control group. c. Incubate for a period relevant to the intended labeling experiment (e.g., 1-24 hours).

3. MTT Assay: a. Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. b. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent). c. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

4. Data Analysis: a. Calculate cell viability as a percentage of the untreated control. b. Plot cell viability against the concentration of the treatment to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizing Workflows and Cellular Effects

To further clarify the experimental process and the potential cellular consequences of using reactive probes, the following diagrams are provided.

G cluster_0 Comparative Workflow cluster_1 Probe Comparison A Metabolic Labeling (e.g., Azide incorporation) B Wash A->B C Incubate with Bioorthogonal Probe B->C D Analysis (e.g., Flow Cytometry) C->D P1 Probe 1 (e.g., this compound + Cu) P2 Probe 2 (e.g., SPAAC reagent) P3 Probe 3 (e.g., iEDDA reagent)

Caption: A generalized workflow for the comparative analysis of bioorthogonal probes.

G cluster_0 On-Target vs. Off-Target Labeling cluster_1 On-Target Reaction (CuAAC) cluster_2 Off-Target Reaction (Nucleophilic Substitution) Probe This compound Target Azide-labeled Biomolecule Probe->Target OffTarget Endogenous Nucleophile (e.g., Cysteine) Probe->OffTarget LabeledTarget Specifically Labeled Biomolecule Target->LabeledTarget Cu(I) catalyst LabeledOffTarget Non-specifically Labeled Biomolecule OffTarget->LabeledOffTarget Iodine leaving group

Caption: Potential on-target and off-target reaction pathways for this compound.

Conclusion

The selection of an appropriate bioorthogonal probe is critical for the success of in vivo and in situ studies. While this compound is a useful tool for CuAAC in controlled environments like cell lysates, its utility in living systems is severely limited by the cytotoxicity of the required copper catalyst and the potential for off-target reactions via its iodoethoxy moiety. For live-cell and in vivo applications, copper-free alternatives such as SPAAC and iEDDA are generally superior, despite their own unique sets of considerations, such as reaction kinetics and probe stability.[3][5] The provided experimental protocols offer a starting point for researchers to perform their own comparative analyses and select the optimal bioorthogonal tool for their specific research questions.

References

A Comparative Guide to the Application of 3-(2-Iodoethoxy)prop-1-yne in Bioconjugation and Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical tool for bioconjugation is a critical determinant of experimental success. This guide provides a comprehensive comparison of "3-(2-Iodoethoxy)prop-1-yne," a heterobifunctional linker, with alternative reagents used in similar applications. By examining its performance based on the reactivity of its distinct functional moieties—an iodoethoxy group for targeting nucleophiles and a terminal alkyne for cycloaddition reactions—this document aims to provide a data-supported resource for making informed decisions in experimental design.

"this compound" is a versatile crosslinker that facilitates the connection of biomolecules through two distinct chemical reactions. The iodo group serves as a reactive handle for nucleophilic substitution, making it particularly suitable for targeting cysteine residues in proteins. Concurrently, the terminal alkyne allows for covalent modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Performance Comparison of Functional Moieties

To objectively assess the performance of "this compound," we will separately analyze the reactivity and specificity of its iodo-based alkylating function and its alkyne-based cycloaddition function against common alternatives.

Iodo-Moiety for Cysteine Labeling

The primary application of the iodo group in "this compound" is the alkylation of cysteine thiols. Its performance is benchmarked against other popular cysteine-reactive groups, namely iodoacetamides and maleimides.

FeatureIodoacetamideMaleimideChloroacetamide
Reactive Group IodoacetamideMaleimideChloroacetamide
Reaction Mechanism Nucleophilic Substitution (SN2)Michael AdditionNucleophilic Substitution (SN2)
Primary Target Cysteine thiolsCysteine thiolsCysteine thiols
Relative Reactivity High[1]HighLower than iodoacetamide[1]
Specificity for Cysteine Prone to off-target reactions[1]Generally higher than iodoacetamideGenerally higher than iodoacetamide[1]
Key Side Reactions Alkylation of Lys, His, Met, Asp, Glu, N-termini[1]Thioether exchange (reversibility)[2]Methionine oxidation[1]
Resulting Linkage Stability Stable Thioether BondThioether bond with potential for retro-Michael reaction[2]Stable Thioether Bond

Note: While "this compound" itself is not an iodoacetamide, the reactivity of its iodo group is based on the same SN2 mechanism targeting thiols.

Alkyne-Moiety for Click Chemistry

The terminal alkyne of "this compound" participates in CuAAC. Its efficiency is compared with other terminal alkynes used in bioconjugation. The stability of the resulting triazole linkage is also a key consideration.

Alkyne ClassExample StructureRelative Reactivity in CuAACKey Considerations
Propargyl Ethers O-propargyl-tyrosineHigh[3]Excellent balance of reactivity and stability.[3]
Propiolamides Secondary PropiolamideVery High[3]Electronically activated, leading to faster reactions, but may be susceptible to Michael addition side reactions.[3]
Tertiary Propiolamides Tertiary PropiolamideHigh[3]Generally fast, but can be slightly slower than secondary propiolamides.[3]

The 1,2,3-triazole linkage formed from CuAAC is exceptionally stable, showing resistance to cleavage by proteases, oxidation, and hydrolysis under both acidic and basic conditions.[4]

Experimental Protocols

Detailed methodologies are crucial for the successful application of "this compound" and its alternatives. Below are representative protocols for key experiments.

Protocol 1: Quantitative Cysteine-Reactivity Profiling using an Iodo-Alkyne Probe

This protocol is adapted from a study on isotopically-labeled iodoacetamide-alkyne probes and is applicable for assessing cysteine reactivity with "this compound."[5][6]

Materials:

  • Proteome lysate

  • "this compound" (or other iodo-alkyne probe)

  • Urea

  • Tris-HCl buffer

  • SDS

  • Azide-biotin tag

  • Copper(II) sulfate (B86663)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin beads

  • Trypsin

  • LC-MS/MS instrumentation

Procedure:

  • Proteome Preparation: Solubilize cell pellets in a lysis buffer containing Tris-HCl and SDS. Quantify protein concentration.

  • Labeling: Treat the proteome (e.g., 1 mg) with the iodo-alkyne probe (e.g., 100 µM) for 1 hour at room temperature.

  • Click Chemistry: Add the azide-biotin tag, TCEP, TBTA, and copper(II) sulfate to the labeled proteome. Incubate for 1 hour at room temperature.

  • Enrichment: Precipitate proteins and resuspend in a urea-containing buffer. Add streptavidin beads to enrich for biotin-tagged peptides.

  • Digestion: Wash the beads extensively and perform on-bead tryptic digestion overnight.

  • LC-MS/MS Analysis: Elute the peptides and analyze by LC-MS/MS to identify and quantify the labeled cysteine residues.

Protocol 2: General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for the conjugation of an alkyne-containing molecule to an azide-containing biomolecule.

Materials:

  • Alkyne-functionalized molecule (e.g., protein labeled with "this compound")

  • Azide-functionalized molecule (e.g., fluorescent dye with an azide (B81097) handle)

  • Copper(II) sulfate

  • Reducing agent (e.g., sodium ascorbate, TCEP)

  • Copper-chelating ligand (e.g., TBTA, THPTA)

  • Aqueous buffer (e.g., PBS, Tris)

Procedure:

  • Solution Preparation: Prepare stock solutions of all reagents. The biomolecules should be in a compatible aqueous buffer.

  • Reaction Mixture: In a microcentrifuge tube, combine the alkyne- and azide-functionalized molecules.

  • Catalyst Preparation: In a separate tube, premix the copper(II) sulfate and the chelating ligand. Then, add the reducing agent to generate the Cu(I) catalyst.

  • Reaction Initiation: Add the catalyst mixture to the solution containing the alkyne and azide.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification: Purify the resulting bioconjugate using appropriate chromatography techniques (e.g., size exclusion, affinity chromatography) to remove excess reagents and catalyst.

Visualizing Workflows and Pathways

To further elucidate the experimental processes and conceptual relationships, the following diagrams are provided.

G cluster_labeling Cysteine Labeling Workflow proteome Proteome Lysate labeled_proteome Alkyne-Labeled Proteome proteome->labeled_proteome Alkylation of Cysteines probe This compound probe->labeled_proteome click_reaction CuAAC Click Chemistry labeled_proteome->click_reaction azide_biotin Azide-Biotin Tag azide_biotin->click_reaction biotinylated_proteome Biotinylated Proteome click_reaction->biotinylated_proteome enrichment Streptavidin Enrichment biotinylated_proteome->enrichment digestion Tryptic Digestion enrichment->digestion analysis LC-MS/MS Analysis digestion->analysis

Caption: Workflow for quantitative cysteine profiling using an iodo-alkyne probe.

G cluster_reactivity Reactivity Comparison of Cysteine-Targeting Moieties iodo Iodo Group (e.g., this compound) stable_thioether Stable Thioether Linkage iodo->stable_thioether SN2 Reaction maleimide Maleimide less_stable_thioether Less Stable Thioether (Reversible) maleimide->less_stable_thioether Michael Addition chloroacetamide Chloroacetamide chloroacetamide->stable_thioether SN2 Reaction cysteine Cysteine Thiol

Caption: Comparison of reaction mechanisms for cysteine-reactive functional groups.

G cluster_click Click Chemistry Pathway alkyne Terminal Alkyne (from this compound) triazole Stable Triazole Linkage alkyne->triazole azide Azide-Functionalized Molecule azide->triazole catalyst Cu(I) Catalyst catalyst->triazole Cycloaddition

Caption: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

References

Safety Operating Guide

Safe Disposal of 3-(2-Iodoethoxy)prop-1-yne: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential, immediate safety and logistical information for the proper disposal of 3-(2-Iodoethoxy)prop-1-yne. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This guide is intended for researchers, scientists, and drug development professionals.

Pre-Disposal Safety and Handling

Before initiating any procedure that will generate this compound waste, it is imperative to establish a designated and correctly labeled hazardous waste container. All personnel handling this substance must be thoroughly familiar with its potential hazards and wear appropriate personal protective equipment (PPE).

Key Safety Precautions:

  • Ventilation: Always handle this compound in a certified chemical fume hood to prevent the inhalation of potentially harmful vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).

    • Body Protection: A flame-retardant lab coat is essential.

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1] No smoking is permitted in the handling area.[1]

  • Static Discharge: Take precautionary measures against static discharge.[1]

Hazard Classification and Waste Segregation

As an iodinated organic compound and an alkyne, this compound must be treated as hazardous waste . Based on data for structurally similar compounds, it is presumed to be a flammable liquid and may be harmful if swallowed, inhaled, or in contact with the skin.[2][3]

Waste Segregation Protocol:

  • Collect this compound waste in a dedicated, clearly labeled container for halogenated organic waste .

  • Do not mix this waste with other waste streams, especially incompatible materials such as strong oxidizing agents, to prevent violent reactions.[2][3]

  • This chemical waste must not be disposed of down the drain or in regular laboratory trash.[4]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Spill Response Protocol:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify laboratory safety personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, use an inert, non-combustible absorbent material such as sand or vermiculite.[2][3] Do not use combustible materials like paper towels.

  • Collect: Carefully collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

Detailed Disposal Procedure

The primary recommended method for the disposal of halogenated organic compounds is incineration by a licensed hazardous waste disposal company.

Step-by-Step Disposal Workflow:

  • Waste Collection: Collect all this compound waste in a designated, chemically resistant, and properly sealed container. The container must be clearly labeled with "Hazardous Waste," the chemical name, and any associated hazard symbols.

  • Storage: Store the sealed waste container in a designated secondary containment area away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a certified environmental management or hazardous waste disposal company.

Quantitative Data Summary

PropertyData for a Structurally Similar Compound (Propargyl Bromide)Source
GHS Hazard Class Flammable Liquid, Acute Toxicity, Skin Corrosion/Irritation[2]
Personal Protective Safety goggles, chemical-resistant gloves, lab coat[2]
Spill Containment Inert, non-combustible material (e.g., sand, vermiculite)[2][3]
Disposal Method Incineration by a licensed hazardous waste disposal company[2]

Experimental Workflow and Diagrams

Disposal Workflow for this compound

The following diagram illustrates the essential steps for the safe disposal of this compound.

G Figure 1: Disposal Workflow for this compound A Step 1: Pre-Disposal - Wear appropriate PPE - Prepare labeled waste container B Step 2: Waste Collection - Collect waste in dedicated container - Segregate from incompatible materials A->B Handling D Step 4: Temporary Storage - Seal container tightly - Store in secondary containment B->D Accumulation C Step 3: Spill Management (If applicable) - Evacuate and alert personnel - Contain with non-combustible absorbent C->D Post-Cleanup E Step 5: Professional Disposal - Contact licensed waste disposal company - Follow institutional protocols D->E Final Disposal

References

Personal protective equipment for handling 3-(2-Iodoethoxy)prop-1-yne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling 3-(2-Iodoethoxy)prop-1-yne (CAS No. 164118-56-3) in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure and mitigate potential hazards. The following table summarizes the required PPE.

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Prevents skin contact, which may cause irritation.
Body Protection Flame-retardant lab coatProtects against accidental spills and splashes of the flammable liquid.
Respiratory Protection Use in a well-ventilated fume hood. If vapors/aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is required.Minimizes inhalation of potentially harmful vapors.

II. Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following operational workflow is crucial for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe 1. Don Required PPE prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials 3. Assemble All Necessary Materials prep_hood->prep_materials handle_dispense 4. Dispense Chemical Inside Fume Hood prep_materials->handle_dispense handle_reaction 5. Perform Experimental Procedures handle_dispense->handle_reaction cleanup_decontaminate 6. Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_waste 7. Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_store 8. Store in a Cool, Dry, Well-Ventilated Area cleanup_waste->cleanup_store

Figure 1. Safe Handling Workflow for this compound.

III. Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be treated as hazardous waste.[1][2][3]

Waste Segregation and Collection:

  • Designated Waste Container: Collect all waste containing this compound in a clearly labeled, dedicated container for "Halogenated Organic Waste."[1][4]

  • Avoid Mixing: Do not mix with non-halogenated organic waste, as this complicates and increases the cost of disposal.[3][5]

  • Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and has a secure, tightly sealing cap.[4]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."[4]

Disposal Procedure:

  • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this chemical down the drain.[4]

Spill Management:

In the event of a spill, evacuate the immediate area and remove all ignition sources. Absorb the spill with an inert, non-combustible material such as sand or vermiculite. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

This guide is intended to provide essential safety information. Always consult the most current Safety Data Sheet (SDS) for similar compounds and your institution's specific safety protocols before handling any chemical.

References

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